Evacetrapib

Catalog No.
S548850
CAS No.
1186486-62-3
M.F
C31H36F6N6O2
M. Wt
638.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evacetrapib

CAS Number

1186486-62-3

Product Name

Evacetrapib

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N

SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

solubility

Soluble in DMSO, not in water

Synonyms

LY2484595; LY 2484595; LY-2484595; Evacetrapib.

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

The exact mass of the compound Evacetrapib is 638.28039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Evacetrapib mechanism of action CETP inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Evacetrapib functions by directly inhibiting the CETP protein, a key player in lipid metabolism. The tables below detail its core mechanism and pharmacological profile.

Core Mechanism of CETP Inhibition

Aspect Description
Target Protein Cholesteryl Ester Transfer Protein (CETP) [1] [2]
Primary Biochemical Action Potent and selective inhibition of CETP activity [1]
Consequence on Lipid Transfer Blocks the reciprocal exchange of cholesteryl esters (CE) from HDL for triglycerides (TG) from apoB-containing lipoproteins (VLDL, LDL) [2]
Net Effect on Lipoproteins Increases HDL-C and reduces LDL-C by preventing the flux of CE from HDL to LDL/VLDL [3] [2]

Key Pharmacological Characteristics

Property Detail
IC₅₀ (Human Plasma CETP Assay) 36 nM [1]
IC₅₀ (Recombinant Human CETP) 5.5 nM [1]
Selectivity No induction of aldosterone or cortisol biosynthesis (distinguishing it from torcetrapib) [1]
Blood Pressure Impact No significant increase observed in animal models or early clinical trials [1] [4]

The following diagram illustrates the mechanism of CETP-mediated lipid transfer and how this compound inhibits this process:

G cluster_normal Normal CETP Function HDL HDL Particle (High in Cholesteryl Esters, CE) CETP CETP Protein HDL->CETP Transfers CE LDL LDL/VLDL Particle (High in Triglycerides, TG) LDL->CETP Transfers TG CETP->HDL Transfers TG CETP->LDL Transfers CE This compound This compound This compound->CETP Inhibits HDL_After HDL Particle (Enriched in CE, Larger) LDL_After LDL Particle (Enriched in TG, Smaller)

Figure 1: this compound inhibits CETP, blocking the exchange of cholesteryl esters and triglycerides between lipoproteins.

Key Experimental Data and Protocols

Researchers validated this compound's activity and properties through specific experimental assays.

In Vitro CETP Inhibition Assay

This protocol measures the compound's direct potency against the CETP protein [1].

Detailed Methodology:

  • Reaction Components: The assay uses a fluorescently labeled cholesteryl ester analog (BODIPY-CE) incorporated into a substrate micro-emulsion particle. The source of CETP can be either pooled human plasma or cell culture medium from cells expressing recombinant human CETP [1].
  • Inhibition Measurement: this compound, solubilized in DMSO, is incubated with the plasma or CETP source for 30 minutes at 37°C before adding the substrate particles [1].
  • Signal Detection: CETP activity transfers the fluorescent BODIPY-CE to apoB-containing lipoproteins (like LDL/VLDL). The fluorescence in this fraction increases as it is no longer self-quenched. Inhibition of CETP by this compound reduces this fluorescence transfer. The IC₅₀ value is determined from the concentration-response curve [1].
Assessment of Off-Target Effects (Aldosterone Induction)

This critical experiment distinguished this compound from the failed predecessor, torcetrapib [1].

Detailed Methodology:

  • Cell Model: The human adrenal cortical carcinoma cell line (H295R) is used [1].
  • Treatment: Cells are treated with the compound of interest (this compound or torcetrapib as a positive control) for 20 hours [1].
  • Endpoint Measurement: mRNA is purified from the cells, and reverse transcription followed by quantitative real-time PCR (TaqMan) is performed to measure the expression levels of genes critical for steroid hormone synthesis, specifically CYP11B2 (aldosterone synthase) and CYP11B1 (involved in cortisol synthesis) [1].
  • Result: Unlike torcetrapib, this compound did not induce the mRNA expression of these genes, indicating a cleaner safety profile [1].
Pharmacokinetics and Brain Penetration

A key study investigated whether this compound could cross the blood-brain barrier, which is relevant for potential use in neurological conditions like Alzheimer's disease [3].

Detailed Methodology:

  • Animal Model: Human CETP transgenic (hCETPtg) mice on a C57BL/6J background [3].
  • Dosing and Sample Collection: this compound was administered via tail vein injection at 40 or 120 mg/kg. Mice were euthanized at various time points (0.5 to 24 hours), and plasma, liver, and brain tissues were collected [3].
  • Analysis: Drug concentrations in the tissues were quantified to determine pharmacokinetic parameters [3].
  • Result: this compound was detectable in brain tissue 0.5 hours after injection, demonstrating its ability to enter the brain [3].

Impact on Lipoproteins and HDL Subclasses

This compound's inhibition of CETP profoundly alters the lipid profile, but its effects are nuanced, changing not just the quantity but also the quality and distribution of lipoprotein particles.

Summary of Lipid-Modifying Effects from Clinical Trials

Lipid Parameter Effect of this compound Magnitude of Change (vs. Placebo)
HDL-C Increase +130% to +140% (from ~45 mg/dL to ~104 mg/dL) [4]
LDL-C Decrease -31% to -37% (from ~81 mg/dL to ~55 mg/dL) [4]
Apolipoprotein B Decrease Data supported reduction [5]
HDL Subclass - Preβ-1 HDL Decrease -36% [6]
HDL Subclass - HDL3 Decrease -27% [6]
HDL Subclass - HDL1 & HDL2 Increase +390% and +460%, respectively [6]

The following diagram summarizes the key experimental workflows used to characterize this compound:

G A In Vitro CETP Inhibition A1 • Fluorescent plasma assay • IC₅₀ = 36 nM A->A1 B Off-Target Hormone Assessment B1 • H295R cell line • qPCR for CYP11B2/B1 • No aldosterone induction B->B1 C In Vivo PK / Brain Penetration C1 • hCETPtg mouse model • LC/MS tissue analysis • Detected in brain at 0.5h C->C1 D Clinical Lipid & Subclass Analysis D1 • Phase 2/3 trials • ↑ HDL-C ~130%, ↓ LDL-C ~37% • Alters HDL subclass distribution D->D1

Figure 2: Core experimental protocols for evaluating this compound's efficacy and safety.

Clinical Outcomes and Context

Despite its powerful lipid effects, this compound's development for cardiovascular disease was halted.

  • Lack of Efficacy in Outcomes Trial: The phase III ACCELERATE trial in over 12,000 high-risk vascular disease patients was terminated early for futility. Despite raising HDL-C by 130% and lowering LDL-C by 37%, this compound showed no benefit over placebo in reducing the rate of major cardiovascular events (cardiovascular death, myocardial infarction, stroke, etc.) [7] [4].
  • The CETP Inhibitor Class: this compound was one of four major CETP inhibitors developed. Torcetrapib was discontinued due to off-target toxicity (increased blood pressure and aldosterone), dalcetrapib due to lack of efficacy, and anacetrapib showed a modest benefit in the REVEAL trial but was ultimately not pursued for approval [2] [8].
  • Potential Repurposing: Research has explored other applications for this compound, notably for Alzheimer's disease, given the link between cholesterol metabolism and brain health. The finding that it crosses the blood-brain barrier in mice provides a rationale for such investigations [3].

Conclusion

This compound is a potent and selective CETP inhibitor that robustly elevates HDL-C and lowers LDL-C by blocking the central step in lipid exchange between lipoproteins. Its mechanism is well-defined through established in vitro and in vivo protocols. However, the failure of the ACCELERATE trial to demonstrate a clinical benefit underscores the complex relationship between HDL cholesterol and cardiovascular risk, suggesting that dramatically raising HDL-C via CETP inhibition may not translate into improved patient outcomes.

References

what is Evacetrapib and how does it work

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: CETP Inhibition

Evacetrapib works by inhibiting the cholesteryl ester transfer protein (CETP), a plasma glycoprotein that regulates lipid transport by facilitating the exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apoB-containing lipoproteins like LDL and VLDL [1] [2]. Under normal conditions, this exchange lowers HDL-C and raises LDL-C levels [3].

  • Pharmacological Action: By inhibiting CETP, this compound blocks this transfer process. This results in the accumulation of cholesteryl esters within HDL particles and reduces the cholesterol content of LDL particles, thereby increasing HDL-C and decreasing LDL-C levels in the plasma [4] [2].
  • Selectivity: A key differentiator from the first CETP inhibitor, torcetrapib, was that this compound did not induce off-target effects such as increased aldosterone synthesis or blood pressure in preclinical models, indicating a cleaner mechanism of action [2].

The diagram below illustrates the mechanism of CETP and its inhibition by this compound.

G cluster_normal Normal CETP Function HDL HDL Particle CETP CETP HDL->CETP Transfers Cholesteryl Esters (CE) LDL LDL Particle LDL->CETP Transfers Triglycerides (TG) CETP->HDL Transfers TG CETP->LDL Transfers CE This compound This compound This compound->CETP Inhibits

Clinical Trial Data and Lipid Effects

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled Phase 3 study that definitively evaluated this compound's efficacy. It enrolled 12,092 patients with high-risk vascular disease who received either 130 mg of this compound or a placebo daily, on top of standard medical therapy [1] [5].

Despite its dramatic effects on lipid parameters, the trial was terminated early after a median follow-up of 26 months due to futility. The primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina occurred in 12.9% of the this compound group versus 12.8% of the placebo group, showing no benefit [1].

The table below summarizes the key lipid changes and outcomes from the trial.

Parameter Effect of this compound (vs. Placebo) Notes
LDL Cholesterol 37.1% (absolute decrease) [1]
HDL Cholesterol 130% to 131.6% (absolute increase) [1] [5]
Apolipoprotein B (Apo B) 15% [1] A key carrier of LDL cholesterol.
Primary CV Endpoint Hazard Ratio: 1.01 (P=0.91) [1] No statistically significant difference.

Proposed Reasons for Clinical Failure

Researchers have proposed several hypotheses for the failure of this compound, which can be categorized into on-target and off-target effects [1].

On-Target Adverse Effects

These are consequences of CETP inhibition itself, related to the quality and function of the resulting lipoproteins.

  • Dysfunctional HDL: CETP inhibition produces larger, cholesterol-rich HDL particles that may be less effective at promoting cholesterol efflux from macrophages and could even be less atheroprotective than smaller HDL particles [1].
  • Detrimental Apolipoprotein Changes: this compound increased levels of Apolipoprotein C-III (Apo C-III). Elevated Apo C-III is linked to increased cardiovascular risk, pro-inflammatory effects, and impaired HDL function [1].
Off-Target Adverse Effects

These are effects not directly related to CETP inhibition.

  • Blood Pressure: A small but notable increase in systolic blood pressure (+1.2 mmHg) was observed, reminiscent of the strong off-target effect of torcetrapib, though much milder [1].
  • Inflammation: A 8.6% increase in C-reactive protein (CRP) was noted, suggesting a potential pro-inflammatory effect that could counter any vascular benefit [1].

Technical Profile and Key Experimental Protocols

For research purposes, the core experimental data on this compound's potency and selectivity are outlined below.

In Vitro Potency

This compound is a highly potent inhibitor of human CETP activity.

  • Assay Principle: A fluorescently labeled cholesteryl ester analog (BODIPY-CE) is incorporated into substrate particles. Transfer of this analog to apoB-containing lipoproteins by CETP increases fluorescence, which is quantified [2].
  • Results: The IC50 (half-maximal inhibitory concentration) for this compound was 5.5 nM against recombinant human CETP protein and 36 nM in a human plasma assay [2].
In Vivo Efficacy and Selectivity
  • Animal Model: Double transgenic mice expressing human CETP and apoAI [2].
  • Efficacy (ED50): The dose required to achieve 50% CETP inhibition ex vivo 8 hours after an oral dose was < 5 mg/kg [2].
  • Selectivity Assay: Using H295R human adrenal cells, this compound did not induce biosynthesis of aldosterone or cortisol, unlike torcetrapib, which dramatically increased both [2].

The table below summarizes these key experimental findings.

Assay Type Experimental System Key Outcome
In Vitro Potency Human recombinant CETP protein IC50 = 5.5 nM [2]
In Vitro Potency Pooled human plasma IC50 = 36 nM [2]
In Vivo Efficacy hCETP/hApoAI transgenic mice Ex vivo CETP inhibition ED50 < 5 mg/kg [2]
Off-Target Profile H295R adrenal cell line No induction of aldosterone or cortisol synthesis [2]

Research Implications and Future Directions

The failure of this compound in the ACCELERATE trial delivered a significant setback to the CETP inhibitor class [6]. However, it yielded critical insights for drug development:

  • Lipid Parameters vs. Clinical Outcomes: It demonstrated that simply raising HDL-C and lowering LDL-C does not guarantee improved cardiovascular outcomes. The quality and functionality of lipoproteins may be more critical than their circulating levels [1].
  • The CETP Class: The failure raised questions about the entire drug class, though one member, anacetrapib, later showed a modest reduction in cardiovascular events in the larger REVEAL trial [1] [6].
  • Potential for Repurposing: Recent preclinical research shows that this compound can cross the blood-brain barrier in mice [3]. Given the epidemiological link between CETP activity and Alzheimer's disease risk, this opens potential for repurposing CETP inhibitors for neurodegenerative conditions.

References

Evacetrapib discovery and early development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

The development of evacetrapib was grounded in the epidemiological inverse correlation between HDL-C levels and cardiovascular disease (CV) risk [1]. CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like LDL and VLDL (very-low-density lipoprotein); inhibiting CETP was therefore pursued as a strategy to increase HDL-C and reduce LDL-C [1] [2].

A key objective was to create a molecule without the off-target liabilities of torcetrapib, the first CETP inhibitor whose development was terminated due to increased blood pressure and aldosterone levels [1]. Preclinical studies confirmed that this compound did not induce aldosterone or cortisol biosynthesis in a human adrenal cell line, unlike torcetrapib [1].

The diagram below illustrates the mechanism of CETP inhibition.

HDL HDL Particle CETP CETP Protein HDL->CETP Transfers CE LDL LDL/VLDL Particle CETP->LDL Transfers CE CE Cholesteryl Ester (CE) CE->HDL This compound This compound This compound->CETP Inhibits

This compound inhibits CETP, blocking cholesterol ester transfer from HDL to LDL/VLDL.

Preclinical Profiling Data

This compound demonstrated potent and selective inhibition of CETP in vitro and in vivo, with a clean off-target profile [1].

Assay Type Experimental System Key Finding Result
In Vitro Potency [1] Human recombinant CETP protein Half-maximal inhibitory concentration (IC₅₀) 5.5 nM
In Vitro Potency [1] Pooled human plasma Half-maximal inhibitory concentration (IC₅₀) 36 nM
In Vivo Efficacy [1] hCETP/ApoA-I double transgenic mice Ex vivo CETP inhibition ED₅₀ (8 hrs post oral dose) < 5 mg/kg
Off-Target Profile [1] H295R human adrenal cells No induction of aldosterone or cortisol No effect
Off-Target Profile [1] Rat model No blood pressure elevation at high exposures No effect

Early Clinical Pharmacokinetics and Disposition

Early phase clinical studies characterized the drug's behavior in the body, confirming its extensive metabolism and elimination profile [3].

Parameter Findings
Absorption & Half-life Time to peak plasma concentration (Tmax) of 4-6 hours and a terminal half-life of 24-44 hours [4].
Metabolism Extensive metabolism, primarily by the Cytochrome P450 3A (CYP3A) enzyme system, with a minor contribution from CYP2C8 [3].
Route of Elimination Administered radioactivity was recovered primarily in feces (93.1%) and minimally in urine (2.30%) [3].
Drug Interaction Potential Co-administration with strong CYP3A inhibitor ketoconazole increased this compound exposure, while strong CYP2C8 inhibitor gemfibrozil had no significant effect [3].

Pharmacodynamic Effects in Early Clinical Trials

In healthy volunteers and patients with dyslipidemia, this compound produced robust, dose-dependent effects on lipid parameters [4].

Dose (once daily) CETP Inhibition HDL-C Change LDL-C Change
100 mg ~65% Not specified (early study) Not specified (early study)
300 mg ~84% Not specified (early study) Not specified (early study)
600 mg ~91% +87% (vs. placebo) -29% (vs. placebo)

A 14-day multiple ascending dose study in healthy volunteers confirmed that the 600 mg dose did not produce clinically relevant effects on 24-hour ambulatory blood pressure, a key differentiator from torcetrapib [4].

Experimental Protocols for Key Assays

The early development of this compound relied on specific and robust experimental methods to characterize its activity and properties.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay used a substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE) [1].

  • Procedure: Filtered, pooled human plasma was incubated with this compound (serially diluted in DMSO) at 37°C for 30 minutes. Substrate particles were added, and the reaction was incubated for another 4 hours. CETP-mediated transfer of BODIPY-CE to apoB-containing lipoproteins increased fluorescence, measured at 544 nm excitation / 595 nm emission [1].
  • Data Analysis: IC₅₀ values were determined by nonlinear regression of the inhibition data [1].
CYP450 Metabolism Identification
  • System: A panel of 10 recombinant human CYP enzymes (rCYPs) and human liver microsomes (HLMs) [3].
  • Incubation: this compound was incubated with NADPH-fortified rCYPs or HLMs. metabolite formation was monitored [3].
  • Scaling & Calculation: The fraction of hepatic CYP-mediated clearance (fmCYP) for each CYP enzyme was determined by scaling the intrinsic clearance from rCYPs to HLM-scaled intrinsic clearance [3].

Note on Later-Stage Clinical Outcomes

While this compound's early development showed a promising pharmacologic profile, the phase 3 ACCELERATE trial in 12,092 patients with high-risk vascular disease was terminated early for lack of efficacy. Despite robustly increasing HDL-C by over 130% and lowering LDL-C by about 31%, this compound did not reduce the rate of major cardiovascular events compared to placebo [5] [6]. This outcome suggests that simply raising HDL-C levels with a CETP inhibitor may not be sufficient to improve clinical outcomes in a population already receiving standard medical therapy, including statins.

References

Evacetrapib metabolism CYP3A CYP2C8 pathways

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary of Evacetrapib Metabolism

This compound is an investigational cholesteryl ester transfer protein (CETP) inhibitor that was developed for reducing cardiovascular risk in patients with high-risk vascular disease. Understanding its metabolic pathways is crucial for predicting drug-drug interactions and clinical outcomes. The metabolism of this compound occurs primarily via cytochrome P450 enzymes, with CYP3A responsible for approximately 90% of its CYP-mediated clearance and CYP2C8 contributing about 10%, based on in vitro studies [1] [2].

Despite promising effects on lipid parameters (increasing HDL-C by 129% and reducing LDL-C by up to 36%), the ACCELERATE trial demonstrated that this compound did not reduce cardiovascular outcomes in high-risk patients, leading to discontinuation of its development [3] [4].

Quantitative Analysis of this compound Metabolism

Table 1: In Vitro Metabolic Parameters of this compound
Parameter CYP3A CYP2C8
Fraction of CYP-mediated Clearance (fₘCYP) ~90% [1] [2] ~10% [1] [2]
Impact of Strong Enzyme Inhibition AUC increased 2.37-fold with ketoconazole [1] [2] No significant change with gemfibrozil (AUC ratio: 0.996) [1] [2]
Clinical Significance Primary metabolic pathway [1] [2] Minimal clinical impact [1] [2]
Table 2: Clinical Pharmacokinetic Parameters of this compound
Parameter Value Notes
Bioavailability 45% [3] Increased with high-fat meal [3]
Tₘₐₓ 3 hours [3] Rapid oral absorption [3]
Half-life (t₁/₂) 40-44 hours [3]
Volume of Distribution 548-827 L [3] Extensive tissue distribution [3]
Primary Route of Elimination Feces (93.1%) [1] [2] Extensive metabolism [1] [2]
Renal Excretion 2.30% [1] [2] Minimal renal clearance [1] [2]

Experimental Protocols for this compound Metabolism Studies

Reaction Phenotyping Using Recombinant CYP Panels

Objective: To identify specific CYP enzymes responsible for this compound metabolism and quantify their relative contributions [1].

Methodology:

  • Incubation System: Recombinant human CYP enzymes (Supersomes) including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, and 3A5 [1]
  • Incubation Conditions: this compound (30 or 300 nmol/L) with NADPH (1 mmol/L) in potassium phosphate buffer [1]
  • Reaction Duration: 5 or 30 minutes at 37°C [1]
  • Termination: Acetonitrile with internal standard [1]
  • Analysis: LC-MS/MS for metabolite identification and quantification [1]

Calculations:

  • Intrinsic Clearance (CLᵢₙₜ): Calculated from substrate depletion rate constant [1]
  • Scaled Hepatic CLᵢₙₜ: HLM-scaled CLᵢₙₜ = (-kₙₑₜ × incubation volume) / (pmol rCYP × RAF) [1]
  • Fraction of CYP-mediated Clearance (fₘCYP): HLM-scaled CLᵢₙₜ for each rCYP divided by sum of all quantified HLM-scaled CLᵢₙₜ values [1]
Clinical Drug-Drug Interaction Studies

Objective: To evaluate the effects of strong CYP3A and CYP2C8 inhibitors on this compound pharmacokinetics in humans [1].

CYP3A Inhibition Study Design:

  • Design: Randomized, open-label, 2-period, fixed-sequence [1]
  • Subjects: Healthy adults (N=12, 18-65 years) [1]
  • Treatment:
    • Period 1: Single 100-mg oral dose of this compound
    • Period 2: 14 daily oral doses of ketoconazole (400 mg) with single 100-mg this compound dose on Day 5 [1]
  • Washout: Minimum 14 days based on this compound mean half-life (~40 hours) [1]
  • PK Assessment: Serial blood sampling for this compound concentration determination [1]

CYP2C8 Inhibition Study Design:

  • Inhibitor: Gemfibrozil [1]
  • Endpoint Comparison: this compound AUC(0-τ) and Cₘₐₓ with/without inhibitor [1]

Metabolic Pathway of this compound

The following diagram illustrates the complete metabolic pathway and clinical assessment workflow for this compound:

G A This compound Oral Administration B Absorption Tmax: 3 hours Bioavailability: 45% A->B Rapid absorption C Hepatic Metabolism Primary: CYP3A (90%) Secondary: CYP2C8 (10%) B->C Extensive metabolism D Elimination Feces: 93.1% Urine: 2.30% C->D Fecal elimination E Clinical DDI Assessment CYP3A inhibition: ↑AUC 2.37x CYP2C8 inhibition: No change C->E Drug interaction potential F Two minor metabolites in plasma C->F G Ketoconazole (CYP3A inhibitor) G->C H Gemfibrozil (CYP2C8 inhibitor) H->C

This compound Metabolic Pathway and Clinical Assessment

Clinical Implications and Clinical Trial Outcome

Drug-Drug Interaction Potential

Despite being metabolized primarily by CYP3A, this compound demonstrates a low potential for clinically relevant drug interactions when co-administered with strong CYP3A or CYP2C8 inhibitors [1] [2]. The modest increase in exposure (2.37-fold AUC increase) with ketoconazole co-administration was not considered clinically significant due to this compound's robust safety profile [1].

Impact of Organ Impairment
  • Hepatic Impairment: this compound exposure increases with severity of hepatic impairment. Apparent clearance (CL/F) decreased in subjects with moderate and severe hepatic impairment compared to controls [5].
  • Renal Impairment: Severe renal impairment did not significantly affect this compound exposure, consistent with minimal renal excretion (2.30% of dose) [5].
Clinical Trial Outcome: ACCELERATE

The ACCELERATE trial randomized 12,092 high-risk vascular patients to this compound 130 mg daily or placebo. Despite favorable effects on lipid parameters:

  • HDL-C increased by 130% (104 mg/dL vs. 46 mg/dL)
  • LDL-C decreased by 37% (55 mg/dL vs. 84 mg/dL)

The trial was terminated early for futility with no significant difference in the primary endpoint (cardiovascular death, MI, stroke, coronary revascularization, or unstable angina: 12.8% vs. 12.7%, p=0.85) [4].

Conclusion

This compound demonstrates a well-characterized metabolic profile with CYP3A as the dominant clearance pathway and minor contribution from CYP2C8. The extensive in vitro and clinical characterization provides a comprehensive understanding of its metabolic fate, drug interaction potential, and disposition in special populations. Despite its favorable effects on lipid parameters and well-understood metabolic profile, this compound failed to demonstrate clinical benefit in reducing cardiovascular events in high-risk patients, leading to discontinuation of its development.

References

Evacetrapib pharmacogenetic profile ADCY9 polymorphism

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence: CETP Inhibitors & ADCY9 Genotype

The table below summarizes the findings from major clinical trials on CETP inhibitors and their relationship with the ADCY9 rs1967309 polymorphism.

CETP Inhibitor Trial Name Effect on Cardiovascular Outcomes Influence of ADCY9 rs1967309
Evacetrapib ACCELERATE [1] [2] No significant risk reduction [1] No significant association or modifying effect found [1] [2]
Dalcetrapib dal-OUTCOMES [1] [3] Neutral for full cohort; effect varies by genotype [1] Strong pharmacogenetic interaction: protective in AA genotype, harmful in GG [1] [2]
Anacetrapib REVEAL [1] Moderate (9%) risk reduction [1] No modifying effect of ADCY9 genotype observed [1]

A nested case-control study within the ACCELERATE trial specifically investigated this relationship and found that, in contrast to dalcetrapib, no significant association existed between cardiovascular outcomes and the ADCY9 SNP rs1967309 in patients receiving this compound [1]. Another review confirms that the efficacy of this compound was not modified by a genome-wide polygenic score, further supporting the lack of a clear pharmacogenetic link for this particular drug [2].

Proposed Mechanism for Dalcetrapib-ADCY9 Interaction

The reason for this difference between drugs is thought to be their distinct pharmacologies. Dalcetrapib is considered a selective modulator of CETP, while this compound and anacetrapib are more potent inhibitors [1].

The hypothesized mechanism for dalcetrapib's genotype-dependent effect involves cholesterol metabolism in arterial wall macrophages. The following diagram illustrates this proposed pathway:

G Dalcetrapib Dalcetrapib CETP CETP Dalcetrapib->CETP Inhibits ER_Cholesterol ER_Cholesterol CETP->ER_Cholesterol Alters Transfer ADCY9_AA ADCY9_AA ER_Cholesterol->ADCY9_AA ADCY9_GG ADCY9_GG ER_Cholesterol->ADCY9_GG cAMP cAMP ADCY9_AA->cAMP Reduced Activity (Paradoxical Increase) ADCY9_GG->cAMP Different Regulation Efflux Efflux cAMP->Efflux Stimulates No_Protection No_Protection cAMP->No_Protection Protection Protection Efflux->Protection

This model suggests that dalcetrapib inhibits intracellular CETP, leading to free cholesterol accumulation in the endoplasmic reticulum [1]. In individuals with the protective AA genotype, which is associated with reduced ADCY9 activity, this leads to a paradoxical increase in cyclic AMP (cAMP) [1] [4]. Higher cAMP levels, in turn, promote cellular cholesterol efflux, which is considered atheroprotective [1]. This specific interaction does not appear to occur with this compound.

Core Experimental Protocols for Investigation

For researchers aiming to investigate such pharmacogenetic relationships, the key methodologies from the cited literature can be summarized as follows:

  • Clinical Genotype Analysis: The primary evidence comes from genome-wide association studies (GWAS) and nested case-control analyses within large, randomized cardiovascular outcomes trials. This involves genotyping a large cohort of trial participants (e.g., over 5,000 in dal-OUTCOMES) and testing for associations between millions of genetic variants and pre-specified composite cardiovascular endpoints, with a strict significance threshold (e.g., P < 5×10⁻⁸) [1].
  • In Vitro Functional Studies: To validate clinical findings and explore mechanisms:
    • Gene Inactivation/Overexpression: Using techniques like morpholinos in zebrafish models [5] or siRNA/CRISPR in cultured human endothelial cells [4] to study the effects of ADCY9 loss-of-function.
    • cAMP Signaling Measurement: Quantifying intracellular cAMP accumulation in response to activators (e.g., forskolin, vasoactive intestinal peptide) in cells with different ADCY9 statuses [4].
    • Endothelial Function Assays: Measuring endothelial-dependent vasodilation, endothelial permeability (e.g., using Miles assay in vivo), and analysis of relevant proteins like phosphorylated VASP (vasodilator-stimulated phosphoprotein) [4].

Interpretation Summary

Based on the available clinical evidence:

  • The ADCY9 rs1967309 genotype is not a significant determinant of this compound's clinical efficacy.
  • The pharmacogenetic interaction with ADCY9 appears unique to dalcetrapib, likely due to its distinct mechanism as a CETP modulator rather than a pure inhibitor.
  • This highlights the importance of drug-specific pharmacogenetic testing even within the same drug class.

References

Comprehensive Technical Report: Evacetrapib Blood-Brain Barrier Penetration and Potential Application in Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Evacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, demonstrates significant blood-brain barrier (BBB) penetration based on recent preclinical evidence. This comprehensive technical review synthesizes experimental data showing that this compound successfully crosses the BBB in CETP transgenic mouse models, achieving detectable brain concentrations within 30 minutes of intravenous administration. The nonlinear pharmacokinetic profile observed suggests complex distribution dynamics between plasma and brain tissues. These findings support the potential repurposing of this compound for Alzheimer's disease (AD) treatment, targeting CETP-mediated cholesterol dysregulation that has been epidemiologically linked to AD risk and cognitive decline. This report provides detailed experimental protocols, quantitative pharmacokinetic parameters, molecular mechanisms, and advanced computational prediction tools relevant to researchers investigating CNS-targeted therapeutic interventions.

Introduction to this compound and BBB Penetration Significance

This compound is a high-affinity CETP inhibitor that was initially developed for cardiovascular disease prevention based on its ability to modulate plasma lipid profiles by lowering low-density lipoprotein cholesterol (LDL-C) while raising high-density lipoprotein cholesterol (HDL-C). While the drug candidate failed to demonstrate cardiovascular event reduction benefits in clinical trials for its original indication, recent research has revealed its potential applicability to neurodegenerative disorders, particularly Alzheimer's disease. The scientific rationale for investigating this compound in AD stems from substantial evidence linking cholesterol metabolism to AD pathogenesis, with CETP activity representing a crucial regulatory node in this relationship.

The significance of this compound's BBB penetration capability derives from several key considerations:

  • CETP Expression in CNS: Although CETP is primarily expressed in the liver and circulates in plasma, research has confirmed CETP expression in brain astrocytes, suggesting a localized role in central nervous system cholesterol homeostasis [1].
  • Epidemiological Evidence: Multiple population studies have associated genetically determined reduced CETP activity with sustained cognitive performance during aging, exceptional longevity, and decreased Alzheimer's disease incidence [1].
  • APOE4 Interaction: CETP polymorphisms with lower activity appear to specifically mitigate Alzheimer's risk in subjects carrying the APOE4 allele, the strongest genetic risk factor for sporadic AD [1].
  • Therapeutic Repurposing: The established safety profile of this compound from extensive cardiovascular trials potentially accelerates its development path for neurological indications if BBB penetration is confirmed [1] [2].

Experimental Evidence of BBB Penetration

Key Findings

The most direct evidence of this compound's BBB penetration comes from a 2023 pharmacokinetic study conducted in human CETP transgenic mice (hCETPtg), which demonstrated unequivocal brain tissue penetration [1] [2]. The critical findings include:

  • Rapid BBB Penetration: this compound was detectable in brain tissue within 0.5 hours after a 40 mg/kg intravenous injection, indicating relatively swift distribution from systemic circulation to CNS compartments [1].
  • Nonlinear Kinetics: The relationship between plasma and brain concentrations followed a nonlinear function, suggesting potential saturation of transport mechanisms or tissue binding limitations at higher doses [1].
  • Dose-Dependent Exposure: Administration of both 40 mg/kg and 120 mg/kg doses resulted in measurable brain concentrations, though with different temporal profiles and tissue-plasma ratios [1].
  • Persistent Detection: Brain tissue concentrations remained measurable through multiple time points up to 24 hours post-administration, though precise quantitative data for later time points requires consultation of the complete dataset [1].
Quantitative Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of this compound in CETP Transgenic Mice

Parameter Value/Description Administration Significance
Detection in Brain 0.5 hours 40 mg/kg i.v. Rapid BBB penetration
Dose Dependency Nonlinear function 40 vs. 120 mg/kg i.v. Potential transport saturation
CETP Expression Confirmed in astrocytes hCETPtg mice Relevant CNS drug target
Experimental Model hCETPtg mice (C57BL/6J) CETP transgenic Humanized CETP expression pattern

Table 2: this compound Properties and Research Applications

Property Category Specific Characteristics Research Implications
Molecular Target Cholesteryl ester transfer protein (CETP) Cholesterol metabolism regulation
Primary Indication Cardiovascular disease (investigational) Established safety database available
Repurposing Potential Alzheimer's disease treatment Targets CETP-mediated cholesterol dysregulation
BBB Penetration Confirmed in preclinical model Supported for direct CNS applications

Detailed Experimental Methodology

Animal Model and Compound Administration

The experimental protocol for demonstrating this compound's BBB penetration employed carefully controlled conditions and specialized transgenic animals:

  • Animal Model: The study utilized human CETP transgenic mice (hCETPtg) with a C57BL/6J background (Jackson Laboratory). This model is essential because wild-type mice lack endogenous CETP expression and thus cannot replicate human-like CETP-mediated cholesterol metabolism. The transgenic mice demonstrate a CETP expression pattern similar to humans, including expression in astrocytes, making them particularly relevant for studying brain penetration of CETP inhibitors [1].
  • Housing Conditions: Mice were housed under controlled environmental conditions (12-hour light-dark cycle, 20°C–26°C, 40%–60% humidity) in polysulfone cages with 2-5 mice per cage. Heterozygous breeding was employed, with genotyping performed using Transnetyx at 3 weeks of age [1].
  • Diet Protocol: Mice were fed Teklad Global Diets #2018 from Envigo for 8 weeks post-weaning, followed by a transition to a modified low-fat RD Western diet (research diets #D16121201) with 1% cholesterol for 3-4 weeks before experimentation. This dietary regimen ensures relevant lipid metabolism conditions for CETP-related studies [1].
  • Compound Formulation: this compound was solubilized in a vehicle containing 20% Kolliphor EL (pH range 6.0–8.0) with alternating 5-minute intervals in ultrasonic water bath (4°C) and hot water bath (50°C) until complete dissolution. Subsequently, 80% of the final volume was added as isotonic glucose solution (50 g/L glucose in MilliQ water, sterile filtered) [1].
  • Administration Protocol: this compound was administered via tail vein injection at doses of 40 mg/kg or 120 mg/kg body weight to randomly assigned groups of mice (n=24 per dose group). Mice weighed 28.42 ± 3.16 g on injection day [1].
Sample Collection and Analysis

The experimental workflow followed OECD Guidelines 417 for toxicokinetic studies:

  • Time Points: Mice from both dose groups were euthanized at 0, 0.5, 2, 6, 12, and 24 hours post-injection, with continuous access to food and water until their respective time points [1].
  • Biological Sampling: At euthanasia, blood (300-500 µL) was collected via cardiac puncture. Brain and liver tissues were immediately collected after euthanasia, rinsed in 0.9% NaCl solution, and snap-frozen in liquid nitrogen [1].
  • Plasma Processing: Blood plasma was extracted using 10 µL of 1 M EDTA pH 8.0 solution in MilliQ water as an anticoagulant [1].
  • Analytical Methods: While the specific analytical methodology isn't fully detailed in the available excerpt, the reference to "pharmacokinetic parameters" and detection in multiple tissues suggests the use of sensitive quantification methods such as LC-MS/MS, which is standard for compound quantification in biological matrices in pharmacokinetic studies [1].

The experimental design is visualized in the following workflow diagram:

G Start Start: hCETPtg Mice Diet Diet Acclimation: 8 Weeks Standard + 3-4 Weeks High Cholesterol Start->Diet Formulation This compound Formulation: 20% Kolliphor EL + 80% Glucose Solution Diet->Formulation Dosing IV Administration: 40 mg/kg or 120 mg/kg Formulation->Dosing TimePoints Time Points Collection: 0, 0.5, 2, 6, 12, 24h Dosing->TimePoints Sampling Tissue Collection: Blood, Brain, Liver TimePoints->Sampling Analysis Sample Analysis: PK Parameters & Concentration Sampling->Analysis End Data: Confirmed BBB Penetration Analysis->End

Figure 1: Experimental workflow for evaluating this compound BBB penetration in hCETPtg mice

Therapeutic Rationale and Molecular Mechanisms

CETP in Cholesterol Metabolism and Alzheimer's Pathology

The scientific rationale for investigating this compound in Alzheimer's disease involves multiple interconnected molecular pathways centered on cholesterol homeostasis:

  • Peripheral-Cholesterol Brain Connection: Elevated levels of plasma cholesterol, particularly LDL-C, have been consistently associated with increased Alzheimer's disease risk in epidemiological studies. While LDL particles themselves do not cross the intact BBB, they influence brain cholesterol metabolism through indirect mechanisms, potentially involving CETP-mediated lipid exchange [1].
  • CETP Function: CETP mediates the transfer of cholesteryl esters and triglycerides between plasma lipoproteins, creating a net flux of cholesteryl esters from HDL to LDL and VLDL particles. This activity increases total LDL-C and VLDL-C levels in circulation, which may indirectly influence Alzheimer's risk through vascular contributions or systemic inflammation [1].
  • Brain CETP Expression: Although primarily a plasma protein, CETP has been identified in human cerebrospinal fluid at approximately 12% of plasma concentration, with expression confirmed in brain astrocytes. The specific functions of cerebral CETP remain incompletely characterized but likely involve modulation of HDL-like particles that are essential for brain cholesterol reverse transport [1].
CETP Inhibition in Alzheimer's Disease

The molecular mechanisms through which CETP inhibition may benefit Alzheimer's pathology include:

  • Lipoprotein Remodeling: By inhibiting CETP, this compound increases HDL-C and decreases LDL-C levels in plasma, potentially improving vascular health and reducing neuroinflammation through improved cerebral blood flow and reduced systemic inflammation [1].
  • APOE4 Modulation: The APOE4 allele, the strongest genetic risk factor for late-onset Alzheimer's disease, influences LDL particle uptake and cholesterol trafficking. CETP inhibition may partially counteract the detrimental effects of APOE4 by modifying lipoprotein profiles, as suggested by epidemiological studies showing that CETP variants with lower activity specifically reduce Alzheimer's risk in APOE4 carriers [1].
  • Longevity Connection: Genetic polymorphisms associated with reduced CETP activity have been linked to exceptional longevity and preserved cognitive function in centenarian populations, providing compelling genetic support for CETP inhibition as a strategy to promote healthy brain aging [1].

The following diagram illustrates the key molecular mechanisms:

G cluster_peripheral Peripheral Effects cluster_central Central Effects (Brain) This compound This compound CETP CETP Inhibition This compound->CETP HDL Increased HDL-C CETP->HDL LDL Decreased LDL-C CETP->LDL Astrocyte Astrocyte CETP Inhibition CETP->Astrocyte BBB Penetration Vascular Improved Vascular Health HDL->Vascular LDL->Vascular Outcome Potential Alzheimer's Benefit Vascular->Outcome Cholesterol Cholesterol Homeostasis Astrocyte->Cholesterol Inflammation Reduced Neuroinflammation Astrocyte->Inflammation APOE4 APOE4 Risk Modulation Cholesterol->APOE4 Inflammation->APOE4 APOE4->Outcome

Figure 2: Molecular mechanisms of this compound-mediated CETP inhibition in Alzheimer's disease

Advanced Research Tools for BBB Permeability Prediction

Computational Prediction Approaches

Recent advances in machine learning and artificial intelligence have produced sophisticated models for predicting BBB permeability that could complement experimental approaches in future CETP inhibitor development:

  • Machine Learning Algorithms: Multiple studies have demonstrated the superiority of machine learning approaches, particularly random forest models, which have achieved area under curve (AUC) values of 0.88 for binary BBB penetration classification, significantly outperforming traditional physicochemical rules-based methods [3].
  • Descriptor Integration: The most accurate prediction models combine multiple molecular descriptor types, including property-based descriptors (1D, 2D, 3D) and fragment-based descriptors (fingerprints), to capture both passive diffusion characteristics and specific transporter interactions [4].
  • Deep Learning Architectures: Transformer-based models like MegaMolBART, which use Simplified Molecular Input Line Entry System (SMILES) representations of molecules, have shown particular promise for BBB permeability prediction, achieving AUC values of 0.88 on held-out test datasets [5].
  • Uncertainty Estimation: Advanced models now incorporate uncertainty estimation techniques, such as combining entropy calculations with Monte Carlo dropout methods, which can increase prediction accuracy for high-confidence predictions to above 99% [6] [7].
Key Molecular Properties for BBB Penetration

Research has identified several critical molecular properties that influence BBB permeability:

  • Polar Surface Area (PSA): Both topological PSA (tPSA) and newly developed 3D PSA calculations have proven to be valuable predictors, with lower PSA values generally favoring BBB penetration [3].
  • Hydrogen Bonding: The combined count of hydrogen bond donors and acceptors significantly influences permeability, with fewer hydrogen bonding groups typically associated with improved brain penetration [6].
  • Lipophilicity: Optimal logP/logD values (typically 2-5) support passive diffusion across the BBB without excessive tissue binding or plasma protein sequestration [6] [4].
  • Molecular Weight: Although not an absolute barrier, lower molecular weight (<500 Da) generally favors diffusion through the tight junctions of the BBB [6].

Table 3: Computational Models for BBB Permeability Prediction

Model Name Algorithm Type Key Features Reported AUC
GROVER-BBBp Graph Neural Network Uncertainty estimation, molecular graph input >0.99 (high confidence)
DeePred-BBB Deep Neural Network 1,917 features including physicochemical properties 0.98
MegaMolBART Transformer + XGBoost SMILES string embedding, pre-trained on ZINC-15 0.88
SVM Combination Support Vector Machine Combined property descriptors + fingerprints ~0.95 (varies)

Conclusions and Future Directions

The confirmation of this compound's BBB penetration in CETP transgenic mouse models provides a compelling foundation for further investigation of its potential application in Alzheimer's disease. The experimental evidence demonstrates rapid distribution to brain tissue following systemic administration, with a nonlinear kinetic profile that warrants further characterization. The established safety profile of this compound from cardiovascular trials potentially accelerates its translational path for neurological indications.

Key considerations for future research include:

  • Dose-Response Characterization: More comprehensive quantification of brain concentration levels across a broader dose range and at additional time points would help establish the relationship between systemic exposure and brain penetration.
  • Target Engagement Markers: Development of pharmacodynamic markers to confirm that brain concentrations achieved are sufficient for meaningful CETP inhibition in relevant CNS cell types.
  • Transport Mechanism Elucidation: Investigation of the specific transport mechanisms involved in this compound's BBB penetration, including potential involvement of active influx or efflux transporters.
  • Human Translation: While the hCETPtg mouse model provides a relevant preclinical system, eventual confirmation of human BBB penetration will require dedicated clinical trials with appropriate biomarker measurements.

References

Evacetrapib preclinical studies CETP transgenic mice

Author: Smolecule Technical Support Team. Date: February 2026

Key Preclinical Findings on Evacetrapib

Study Focus Experimental Model Key Quantitative Results Significance & Context

| Brain Penetration & Pharmacokinetics [1] [2] | CETPtg mice (C57BL/6J background); 40 mg/kg and 120 mg/kg i.v. injection [1] | - Detected in brain tissue 0.5 hours after injection [1] [2]

  • Exhibited non-linear pharmacokinetic function [1] | First direct evidence that this compound can cross the blood-brain barrier, supporting its potential repurposing for Alzheimer's disease [1]. | | In Vitro & In Vivo Potency [3] | - Human plasma
  • Double transgenic mice (expressing human CETP and apoAI) | - IC50 (Human Plasma): 36 nM
  • IC50 (Recombinant CETP): 5.5 nM
  • Ex Vivo ED50: <5 mg/kg (at 8 hours post oral dose) [3] | Demonstrates high potency and selectivity for CETP inhibition. The ex vivo ED50 confirms strong biological activity in a relevant animal model [3]. | | Lipid Profile Effects [3] | Double transgenic mice (expressing human CETP and apoAI) | - Significantly elevated HDL-C [3]
  • CETPtg mice on a high-cholesterol diet showed up to 22% higher cholesterol levels in the brain [4] | Confirms the compound's efficacy in raising HDL-C. Altered brain cholesterol suggests CETP's role in central nervous system cholesterol metabolism [4]. | | Selectivity & Off-Target Liability [3] | - Rat blood pressure model
  • H295R human adrenal cell line | - No blood pressure elevation in rats at high exposures (vs. torcetrapib)
  • No induction of aldosterone or cortisol biosynthesis (vs. torcetrapib, which dramatically induced both) [3] | Critical finding distinguishing this compound from torcetrapib; suggests a cleaner safety profile without torcetrapib's off-target liabilities [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the core methodologies.

Pharmacokinetic Study in CETPtg Mice [1]
  • Animal Model: Male human CETP transgenic mice (hCETPtg) on a C57BL/6J background. Mice were fed a high-cholesterol diet for 3-4 weeks before the experiment.
  • Formulation & Dosing: this compound was solubilized in a vehicle containing 20% Kolliphor EL and 80% isotonic glucose solution. It was administered via a single tail vein injection at doses of 40 mg/kg or 120 mg/kg body weight.
  • Sample Collection: Mice were euthanized at pre-determined time points (0, 0.5, 2, 6, 12, and 24 hours post-injection). Blood was collected via cardiac puncture to obtain plasma, and brain and liver tissues were harvested.
  • Analysis: Pharmacokinetic parameters of this compound were characterized in the collected plasma, liver, and brain tissues.
In Vitro CETP Inhibition Assays [3]
  • Human Plasma CETP BODIPY Assay: A fluorescent cholesterol ester analog (BODIPY-CE) is incorporated into a substrate particle. When CETP is active, it transfers the fluorescent lipid to apoB-containing lipoproteins, increasing fluorescence. Inhibition by this compound reduces this signal. Pooled human plasma was incubated with the compound, and the IC50 was calculated from the dose-dependent inhibition of fluorescence.
  • Buffer CETP BODIPY Assay: This assay uses recombinant human CETP protein in a buffer system instead of plasma, allowing for the measurement of direct target engagement without interference from plasma components.
Critical Off-Target Profiling Assay [3]
  • Cell-based Steroidogenesis Assay: The H295R human adrenal cortical carcinoma cell line was used. Cells were treated with this compound or a control compound (torcetrapib). The mRNA expression of key enzymes for aldosterone synthesis (CYP11B2) and cortisol synthesis (CYP11B1) was measured using real-time PCR. This directly tests the off-target liability that led to torcetrapib's failure.

Mechanistic Workflow and Pathway

The following diagram illustrates the central role of CETP and the mechanism of action of its inhibitors, which underpins the rationale for the preclinical experiments.

HDL HDL CETP CETP HDL->CETP Transfers Cholesteryl Esters LDL_VLDL LDL_VLDL LDL_VLDL->CETP Transfers Triglycerides CETP->HDL Transfers Triglycerides CETP->LDL_VLDL Transfers Cholesteryl Esters This compound This compound This compound->CETP Inhibits

This diagram shows how CETP mediates the exchange of lipids between lipoproteins. By inhibiting CETP, this compound increases HDL-C and decreases LDL-C [1] [3].

Research Context and Implications

  • The CETP Transgenic Mouse Model: Standard laboratory mice do not naturally express CETP. The CETPtg mouse model, which carries the human CETP gene, is therefore essential for preclinical research as it recapitulates key aspects of human lipoprotein metabolism, including diet-induced elevation of LDL-C [1] [4].
  • Compound vs. Target Failure: Past failures of CETP inhibitors like torcetrapib were likely due to compound-specific off-target effects (e.g., increased blood pressure and aldosterone), not an inherent issue with CETP as a drug target. This compound was specifically designed and selected to lack these liabilities, making it a "cleaner" inhibitor [5] [3].

The preclinical data robustly supports this compound as a potent and selective CETP inhibitor with favorable properties for further investigation, particularly for its potential application in Alzheimer's disease given its ability to enter the brain.

References

Evacetrapib HPLC analytical method chiral separation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Chiral Separation Methods for Evacetrapib

The table below summarizes two detailed analytical methods for the chiral separation of this compound and its carboxylate ester.

Parameter Method for this compound (Active Pharmaceutical Ingredient) Method for Carboxylate Ester of this compound (Synthetic Intermediate)
Analyte This compound (and its stereoisomers/impurities) [1] [2] Carboxylate ester of this compound (and its stereoisomers/impurities) [3] [4]
Chiral Stationary Phase (CSP) (S,S) Whelk-O 1 (brush-type/Pirkle concept) [1] [2] Chiralpak IC (immobilized polysaccharide-based) [3] [4]
Column Dimensions 4.6 mm ID × 250 mm L [2] 4.6 mm ID × 250 mm L [4]
Particle Size 5 µm [2] 5 µm [4]

| Mobile Phase | Hexane / Ethanol / Methanol / Acetonitrile (Ratio: 70/15/10/5, v/v/v/v) [1] [2] | Methyl tert-butyl ether (MTBE) / Methanol / Ethanol / Acetonitrile (Ratio: 85/5/5/5, v/v/v/v) [3] [4] | | Flow Rate | 0.5 mL/min [2] | 1.0 mL/min [4] | | Temperature | 25 °C [2] | 25 °C [4] | | Detection | UV detection [2] | UV detection [4] | | Key Resolution | Resolves this compound from its enantiomer, two diastereomers, and six potential impurities [1] [2] | Resolves the ester from its enantiomer, diastereomers, and five potential impurities [3] [4] |

Detailed Experimental Protocol

The following workflow outlines the general process for developing and executing these chiral HPLC methods, from sample preparation to system shutdown.

Start Start Method SamplePrep Sample Preparation • Dissolve sample in a compatible solvent • Filter (0.45 µm) to remove particulates Start->SamplePrep MPPrep Mobile Phase Preparation • Pre-mix organic solvents volumetrically • Degas to remove dissolved gases SamplePrep->MPPrep SystemSetup HPLC System Setup • Install specified chiral column • Set column temperature to 25°C • Set UV detector wavelength MPPrep->SystemSetup Equilibration System Equilibration • Pump mobile phase through system • Achieve stable baseline pressure & signal SystemSetup->Equilibration Injection Sample Injection & Run • Inject prepared sample via autosampler • Run for specified method duration Equilibration->Injection Shutdown Column Shutdown • Flush with weak solvent (e.g., hexane) • Store column as per manufacturer's instructions Injection->Shutdown

Materials and Reagents
  • HPLC System: Agilent 1100 series or equivalent, equipped with a photodiode array (PDA) detector and temperature-controlled column compartment [4] [2].
  • Chiral Columns: (S,S) Whelk-O 1 column or Chiralpak IC column, with dimensions of 4.6 mm x 250 mm and 5 µm particle size [4] [2].
  • Chemicals: HPLC-grade hexane, ethanol, methanol, acetonitrile, and methyl tert-butyl ether (MTBE).
  • Sample: this compound or its carboxylate ester reference standard and test samples.
Procedure
  • Mobile Phase Preparation: Volumetrically prepare the mobile phase according to the ratios specified in the table above. Mix thoroughly and degas the solution before use [4] [2].
  • Sample Preparation: Dissolve the analyte in a suitable solvent compatible with the normal-phase mobile phase (e.g., ethanol or methanol) at an appropriate concentration for detection [4].
  • System Equilibration: Install the specified chiral column. Set the column temperature to 25°C and the flow rate as specified. Pump the mobile phase through the system until a stable baseline is achieved, indicating full equilibration [4] [2].
  • Injection and Analysis: Inject the prepared sample using an autosampler. Monitor the elution using a UV detector. The total run time should be determined during method development to ensure all analytes of interest are eluted and separated [4] [2].
  • Post-Analysis Shutdown: After the run is complete, flush the column extensively with a weak solvent (e.g., hexane for normal-phase systems) to remove any residual compounds and preserve the column for future use [4].

Scientific Rationale and Key Development Insights

  • Column Chemistry: The success of these methods hinges on the specific interactions with the chiral selectors. The Whelk-O 1 column is a brush-type CSP that often separates compounds via π-π interactions and hydrogen bonding with analytes containing aromatic groups and hydrogen bond acceptors, which aligns with this compound's structure [2]. The Chiralpak IC is an immobilized polysaccharide-based CSP, whose major advantage is compatibility with a wide range of mid-polarity solvents (like MTBE) that are not permissible with traditional coated polysaccharide columns. This expanded solvent toolkit was crucial for achieving the unique selectivity required for the separation [3] [4].
  • Method Development Strategy: Both methods were identified through extensive automated multi-modal chiral screening processes that tested numerous CSPs and eluent combinations. This highlights that for complex molecules, a systematic screening approach is often necessary to find a starting point for optimization [1] [4].
  • Robustness for Pharmaceutical Analysis: The developed methods were characterized to withstand variations in operational parameters, confirming their suitability for use in a regulated pharmaceutical development environment for assessing enantiomeric purity [3] [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on the methodologies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Evacetrapib Dosing Regimen in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Evacetrapib (LY2484595) represents a potent, selective inhibitor of cholesteryl ester transfer protein (CETP) that was investigated as a potential therapeutic agent for cardiovascular disease risk reduction. As a benzazepine derivative, this compound demonstrated high binding affinity for CETP, effectively inhibiting the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. This mechanism produced substantial lipid alterations, including dose-dependent increases in HDL cholesterol and reductions in low-density lipoprotein (LDL) cholesterol. The development program for this compound encompassed extensive clinical testing from Phase 1 through Phase 3 trials, with the ACCELERATE outcome trial ultimately determining its clinical utility. Despite demonstrating robust lipid effects, the drug failed to reduce cardiovascular events in high-risk patients, leading to termination of its development.

The pharmacological profile of this compound distinguished it from earlier CETP inhibitors, particularly torcetrapib, as it lacked the off-target liabilities associated with increased blood pressure and aldosterone biosynthesis. This compound exhibited favorable pharmacokinetics with rapid oral absorption (Tmax ≈ 3 hours) and an extended half-life of 24-44 hours, supporting once-daily dosing. The drug followed nonlinear pharmacokinetics at higher doses, with steady-state concentrations achieved after approximately 10 days of repeated administration. Unlike anacetrapib, this compound did not demonstrate significant tissue accumulation, which simplified its pharmacokinetic profile. These properties made this compound a promising candidate for further investigation until the results of the ACCELERATE trial revealed its inability to translate lipid improvements into clinical cardiovascular benefits.

Comprehensive Clinical Dosing Regimens

Phase 1 Multiple Ascending Dose Study

The initial clinical dosing regimen for this compound was established in a single-center, double-blind, placebo-controlled Phase 1 study involving healthy volunteers. This study employed multiple daily doses ranging from 10 mg to 600 mg, administered for up to 15 days to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics. The dose escalation protocol proceeded only after a minimum of five subjects received this compound and tolerated the dose for at least 7 days of safety monitoring. This conservative approach ensured participant safety while characterizing the compound's profile across a wide dosing range. The study demonstrated that this compound was well-tolerated at all doses tested, with no clinically relevant effects on blood pressure, electrolyte balance, or mineralocorticoid levels—addressing key safety concerns that had plagued earlier CETP inhibitors [1].

Pharmacokinetic analysis revealed that this compound reached mean peak plasma concentrations within 4-6 hours post-administration, with a terminal half-life ranging between 24-44 hours. The steady-state concentration was achieved after approximately 10 days of repeated dosing, and all subjects had undetectable this compound levels within 3 weeks after discontinuation. The study demonstrated dose-dependent inhibition of CETP activity, with trough inhibition reaching 65% at 100 mg, 84% at 300 mg, and 91% at the highest dose of 600 mg. The robust pharmacodynamic response was evidenced by substantial lipid alterations, including HDL-C increases up to 87% and LDL-C reductions up to 29% at the 600 mg dose level relative to placebo. All lipid parameters returned to baseline levels following a 2-week washout period, demonstrating the reversibility of this compound's effects [1].

Table 1: Phase 1 Multiple Ascending Dose Regimen and Outcomes

Dose Level Duration CETP Inhibition HDL-C Change LDL-C Change Key Findings
10 mg 14 days Not reported Not reported Not reported Established baseline pharmacokinetics
100 mg 15 days 65% (trough) Not reported Not reported Demonstrated significant CETP inhibition
300 mg 15 days 84% (trough) Not reported Not reported Robust inhibition with clean safety profile
600 mg 14 days 91% (trough) +87% -29% Maximum efficacy with maintained tolerability
Phase 2 and 3 Dosing Strategies

The Phase 2 clinical program further refined the this compound dosing regimen in nearly 400 dyslipidemic patients, exploring doses from 30 mg to 600 mg daily. This phase confirmed the dose-dependent efficacy established in earlier studies, with this compound increasing HDL-C by up to 129% and decreasing LDL-C by up to 36% as monotherapy. When administered concomitantly with statin therapy, the 100 mg dose increased HDL-C by approximately 100% while decreasing LDL-C by an additional 15%. These findings supported the selection of a 130 mg dose for the large Phase 3 outcomes trial, balancing optimal efficacy with long-term safety considerations [2].

The ACCELERATE trial (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With this compound in Patients at a High-Risk for Vascular Outcomes) employed a once-daily 130 mg dose of this compound in over 12,000 high-risk cardiovascular patients. This event-driven trial was designed to continue until a predetermined number of primary endpoint events occurred. Participants were required to be on standard medical therapy, including statins, for at least 30 days prior to randomization to achieve LDL-C levels consistent with local guidelines. The inclusion criteria encompassed patients with acute coronary syndrome within the previous 30 days to one year, cerebrovascular atherosclerotic disease, peripheral arterial disease, or both diabetes and documented coronary artery disease. The primary composite endpoint included death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina [3] [4].

Table 2: Phase 3 ACCELERATE Trial Dosing and Efficacy Outcomes

Parameter Baseline Level Change at 3 Months Overall Trial Outcome
Dosage 130 mg daily 130 mg daily No dose adjustments required
HDL-C Not specified +131.6% vs. placebo Significant increase (104.9 mg/dL absolute increase)
LDL-C Not specified -37.1% vs. placebo Significant decrease (25.7 mg/dL absolute decrease)
Primary Endpoint Not applicable Not applicable No significant difference vs. placebo (HR: 1.01, 95% CI: 0.91-1.11)
Median Follow-up Not applicable Not applicable 26 months (terminated early for futility)

Experimental Protocols and Methodologies

CETP Activity and Lipid Assays

The assessment of CETP inhibition represented a critical component of this compound's clinical development program. The standardized fluorometric assay for measuring CETP activity utilized a specialized substrate micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE). The assay protocol involved several key steps: first, human plasma samples were thawed and warmed to 37°C; then, compound dilutions were prepared in 100% DMSO; next, plasma was mixed with the compound and incubated at 37°C for 30 minutes; finally, substrate particles were added to the plasma-compound mixture, and the reaction was allowed to proceed for 240 minutes at 37°C. The fluorescent signal was measured using a plate reader with 544 nm excitation and 595 nm emission, detecting the transfer of fluorescent cholesterol ester analogs to apoB-containing lipoproteins. The IC50 values (concentration causing 50% inhibition of CETP activity) were determined by nonlinear regression, with this compound demonstrating an IC50 of 36 nM in human plasma and 5.5 nM against recombinant human CETP [5].

For comprehensive lipid profiling, standardized clinical laboratory methods were employed throughout the this compound clinical trial program. Standard lipid panels were performed after appropriate fasting periods, with particular attention to the measurement of HDL-C and LDL-C subfractions. The LDL-C values were primarily calculated using the Friedewald equation, though direct measurement was performed in certain cases, especially when triglyceride levels exceeded 400 mg/dL. Apolipoprotein analyses included measurements of apoA-I and apoB levels using immunochemical methods. The lipid assessment protocol specified consistent timing for post-dose measurements, with particular emphasis on pre-dose (trough) levels and steady-state determinations after approximately 3 months of therapy. Quality control measures included centralized laboratory testing and adherence to standardized sample processing protocols across all clinical sites to ensure data consistency [1] [2].

Clinical Trial Design and Monitoring

The clinical trial architecture for this compound progressed systematically from first-in-human studies to the large outcomes trial. The Phase 1 program employed randomized, placebo-controlled, single and multiple ascending dose designs to establish initial safety, tolerability, and pharmacokinetic profiles. These studies enrolled healthy volunteers with normal lipid parameters and included comprehensive safety monitoring with particular attention to potential off-target effects on blood pressure, electrolytes, and adrenal hormone biosynthesis based on experience with earlier CETP inhibitors. The Phase 2 studies expanded evaluation to patients with dyslipidemia, utilizing randomized, double-blind, placebo-controlled, parallel-group designs to establish dose-response relationships and further assess safety in the target patient population [1] [6].

The ACCELERATE Phase 3 trial implemented an event-driven, randomized, double-blind, placebo-controlled design conducted at over 540 clinical sites globally. The trial employed a centralized randomization system with stratification based on geographic region and index event category to ensure balanced treatment groups. Rigorous endpoint adjudication was performed by an independent clinical events committee blinded to treatment assignment. An independent data monitoring committee conducted periodic reviews of unblinded safety and efficacy data to ensure participant safety and trial integrity. The statistical analysis plan specified intention-to-treat principles for the primary analysis, with a power calculation assuming a 15% relative risk reduction in the primary composite endpoint. The trial was ultimately terminated early based on the data monitoring committee's recommendation after a predetermined interim analysis indicated that the study would not meet its primary efficacy endpoint despite the median follow-up of 26 months [3] [4].

Cardiovascular Outcomes and Trial Discontinuation

The ACCELERATE trial results revealed a significant disconnect between this compound's effects on lipid parameters and its impact on clinical cardiovascular outcomes. After 3 months of treatment, the This compound group demonstrated dramatic lipid changes, with a 131.6% increase in HDL cholesterol and a 37.1% decrease in LDL cholesterol compared to placebo. These substantial lipid modifications persisted throughout the trial duration, yet failed to translate into any reduction in major adverse cardiovascular events. The primary composite endpoint of death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina occurred in 12.9% of the this compound group versus 12.8% of the placebo group (hazard ratio 1.01, 95% confidence interval 0.91-1.11, P=0.91). The data monitoring committee recommended early termination after a median follow-up of 26 months based on prespecified futility criteria, indicating that the trial had less than a 10% conditional power to demonstrate a significant treatment benefit if continued to its planned completion [3] [4].

Several potential explanations emerged for the lack of clinical benefit despite favorable lipid changes. The on-target effects of this compound included production of larger, cholesterol-rich HDL particles that may have been less functional in reverse cholesterol transport compared to smaller HDL particles. Additionally, this compound administration was associated with increased levels of apolipoprotein C-III, a component of HDL and VLDL that has been linked to proinflammatory effects and potential impairment of HDL functionality. The off-target effects, while minimal, included a small but statistically significant 1.2 mmHg increase in systolic blood pressure and an 8.6% increase in C-reactive protein levels, potentially indicating a mild proinflammatory effect. The LDL cholesterol reduction mechanism with this compound differed from statins, as it did not involve upregulation of LDL receptor activity, which may have implications for the atherogenicity of the resulting LDL particles. These findings suggest that the quality and functionality of lipoproteins may be more important than their circulating concentrations alone [3].

Clinical Perspectives and Future Directions

Integration in Clinical Development Pathways

The This compound development program provides crucial insights for future CETP inhibitor development and cardiovascular drug development broadly. The comprehensive dosing data generated across Phase 1-3 trials established a clear exposure-response relationship for CETP inhibition and lipid effects, with the 130 mg dose selected for the outcomes trial providing near-maximal lipid modulation. The absence of tissue accumulation distinguished this compound from anacetrapib, which demonstrates extensive adipose tissue deposition and an extremely prolonged terminal half-life. The drug interaction profile of this compound was systematically evaluated, showing only weak inhibition of CYP3A and CYP2C9 at therapeutic concentrations, suggesting a low potential for clinically significant drug interactions—an important consideration for a medication intended for use in combination with statins and other cardiovascular therapies [6] [2].

The failure of this compound to demonstrate clinical benefit despite substantial HDL-C increases and LDL-C decreases raised fundamental questions about the HDL hypothesis and CETP inhibition as a therapeutic strategy. The divergent outcomes between this compound and anacetrapib, with the latter demonstrating a statistically significant reduction in cardiovascular events in the REVEAL trial, suggest that specific pharmacological properties beyond lipid effects may influence clinical outcomes. Potential distinguishing factors include differential effects on HDL functionality, LDL particle composition, apolipoprotein C-III levels, and off-target effects on blood pressure and inflammation. These observations highlight the importance of comprehensive lipid characterization beyond standard HDL-C and LDL-C measurements in future drug development programs, with emphasis on particle number, size distribution, and functional assessments [3] [2].

Potential Repurposing Opportunities

Despite the failure in cardiovascular outcomes, emerging research suggests potential alternative applications for this compound and other CETP inhibitors. Recent investigations have explored the role of CETP in brain cholesterol metabolism and its potential implication in Alzheimer's disease pathogenesis. Preclinical studies have demonstrated that this compound effectively crosses the blood-brain barrier in CETP transgenic mice, with detectable brain concentrations observed within 30 minutes of intravenous administration. This central nervous system penetration raises the possibility of repurposing this compound for neurological disorders associated with cholesterol dysregulation. Epidemiological studies have identified associations between CETP polymorphisms with reduced activity and both enhanced cognitive performance during aging and decreased Alzheimer's disease risk, particularly in APOE4 carriers. This promising preclinical evidence warrants further investigation of this compound in Alzheimer's disease clinical trials, potentially identifying a new therapeutic application for this compound [7].

The established safety profile of this compound from extensive clinical testing facilitates potential repurposing efforts for non-cardiovascular indications. The absence of significant adverse effects on blood pressure, adrenal hormones, and electrolytes distinguishes this compound from torcetrapib and addresses the key safety concerns that initially plagued the CETP inhibitor class. The well-characterized dosing regimen and pharmacokinetic profile provide a solid foundation for designing clinical trials in new patient populations. Future research directions should include proof-of-concept studies in Alzheimer's disease and other neurological conditions, with particular attention to patients with specific genetic backgrounds (such as APOE4 carriers) that might derive particular benefit from CETP inhibition. Additionally, exploration of this compound in conditions characterized by combined dyslipidemia and cognitive impairment might identify patient subgroups that could benefit from its dual effects on peripheral lipids and central nervous system cholesterol metabolism [7] [2].

Visual Experimental Workflow and Signaling Pathways

CETP Inhibition Mechanism and Lipid Metabolism

The following diagram illustrates this compound's mechanism of action within the context of cholesterol metabolism and the experimental workflow for assessing its effects:

G cluster_mechanism CETP Inhibition Mechanism cluster_development Clinical Development Workflow cluster_legend Key Elements HDL HDL CETP CETP HDL->CETP Cholesteryl Esters LDL LDL LDL->CETP Triglycerides VLDL VLDL VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters CETP->VLDL Cholesteryl Esters This compound This compound This compound->CETP Inhibits Phase1 Phase1 Phase2 Phase2 Phase1->Phase2 Dose Selection Phase3 Phase3 Phase2->Phase3 Efficacy Confirmation Outcomes Outcomes Phase3->Outcomes Event Assessment Assays Assays Assays->Phase1 Bioanalysis Assays->Phase2 PD Monitoring Assays->Phase3 PD Monitoring LegendMech Mechanism Components LegendDev Development Phase LegendAssay Assessment Method

Diagram 1: this compound Mechanism and Clinical Development Workflow

The visualized pathway illustrates how this compound exerts its effects by binding to CETP and inhibiting the transfer of cholesteryl esters from HDL to LDL and VLDL particles, while simultaneously blocking the reciprocal transfer of triglycerides. This mechanism explains the dual lipid effects observed in clinical trials—substantial increases in HDL-C and decreases in LDL-C. The experimental workflow depicts the systematic clinical development process, from initial Phase 1 dose-finding studies through the large Phase 3 outcomes trial, with ongoing pharmacodynamic monitoring throughout the program. The integrated assessment approach incorporated specialized assays for CETP activity, lipid subfraction analysis, and potential off-target effects on blood pressure and adrenal hormone pathways, providing a comprehensive evaluation of the drug's pharmacological profile [5] [1] [2].

Conclusion

The comprehensive clinical development program for this compound established a well-characterized dosing regimen that effectively inhibited CETP activity and produced substantial improvements in conventional lipid parameters. The systematic dose-finding studies identified 130 mg daily as the optimal dose for Phase 3 investigation, balancing robust efficacy with a favorable safety profile. Despite these promising pharmacological characteristics, the ACCELERATE outcomes trial demonstrated that this compound failed to reduce cardiovascular events in high-risk patients, leading to termination of its development. This outcome challenged fundamental assumptions about HDL biology and CETP inhibition as a therapeutic strategy, while providing valuable insights for future drug development programs. The extensive data generated across the this compound clinical trial continuum continues to inform cardiovascular drug development and may support potential repurposing opportunities for this compound in neurological disorders where CETP inhibition shows preclinical promise.

References

Evacetrapib and Statins Combination Therapy: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Cholesteryl Ester Transfer Protein (CETP) inhibition with evacetrapib represents a distinct mechanism from statins for managing dyslipidemia. Statins primarily reduce low-density lipoprotein cholesterol (LDL-C) by inhibiting hepatic cholesterol synthesis, while this compound blocks the transfer of cholesteryl esters from HDL to atherogenic lipoproteins, resulting in increased high-density lipoprotein cholesterol (HDL-C) and reduced LDL-C [1]. This complementary pharmacology provides the rationale for combination therapy, particularly for high-risk patients not achieving lipid goals on statins alone or those with statin intolerance [2] [3].

Despite promising lipid effects, the ACCELERATE outcomes trial demonstrated that this compound did not reduce cardiovascular events in high-risk patients, leading to termination of its development program [4] [5]. These application notes detail the established protocols and effects of this compound-statin combinations for research purposes.

Lipid-Modifying Effects of this compound-Statin Combination

Table 1: Lipid-Modifying Effects of this compound as Monotherapy and in Combination with Statins

Treatment Regimen Δ LDL-C (%) Δ HDL-C (%) Δ ApoB (%) Δ Lp(a) (%) Study Details
This compound 500 mg monotherapy -35.9% +128.8% - -40% Phase 2 trial (n=42) [1]
This compound 100 mg + Atorvastatin 20 mg -47.6% +79.9% - - Phase 2 trial [1]
This compound 100 mg + Rosuvastatin 10 mg -52.3% +94.0% - - Phase 2 trial [1]
This compound 100 mg + Simvastatin 40 mg -46.1% +86.6% - - Phase 2 trial [1]
This compound 130 mg + Atorvastatin 10 mg -25.7%* +126.4%* - - Phase 3 Japanese trial (n=53) [5]
This compound (pooled analysis) -34.1 mg/dL† +93.3 mg/dL† -22.6 mg/dL† -31%† Meta-analysis of 5 RCTs (n=12,937) [3]

*Placebo-adjusted change from baseline. †Mean difference versus placebo.

Beyond conventional lipid parameters, combination therapy significantly improves atherogenic lipoprotein profiles. This compound alone or with statins reduces total LDL particle concentration (LDL-P) by up to 54% and small dense LDL (sLDL) by up to 95% versus placebo [6]. The percentage of patients with atherogenic LDL-P (>1000 nmol/L) decreased from 88% at baseline to 20% after 12 weeks of this compound-statin combination therapy [6].

Experimental Protocols

Clinical Trial Protocol: Lipid Efficacy and Safety Assessment

This protocol summarizes the design used in Phase 2 and 3 trials evaluating this compound with statins [1] [5].

  • Study Population: Adults with primary hypercholesterolemia (LDL-C ≥100 mg/dL or HDL-C <45/50 mg/dL for men/women) despite stable statin therapy. Key exclusion criteria included significant hepatic or renal impairment, uncontrolled hypertension, and clinical atherosclerosis [1].
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
  • Duration: 12-week primary endpoint with extension possible for long-term safety.
  • Intervention: After 2-8 week dietary lead-in and lipid-stabilization period, participants randomized to:
    • This compound (100 mg or 130 mg daily) + background statin therapy
    • Placebo + background statin therapy
    • Active comparator (e.g., ezetimibe) + background statin therapy [5]
  • Primary Endpoints: Percent change from baseline to week 12 in LDL-C (β-quantification) and HDL-C.
  • Secondary Endpoints: Changes in total cholesterol, triglycerides, apolipoproteins (ApoAI, ApoB), LDL particle concentration, lipoprotein(a), and safety parameters [1] [6].
  • Laboratory Methods:
    • Lipid Analysis: Central laboratory assessment of fasting lipids (≥8 hours)
    • LDL-C Quantification: Beta-quantification (ultracentrifugation) preferred
    • Lipoprotein Subfractions: Nuclear magnetic resonance (NMR) spectroscopy for particle concentration and size [6]
    • Apolipoproteins: Immunoassays for ApoAI and ApoB
  • Safety Monitoring: Comprehensive assessment including blood pressure, electrolytes, liver function tests (ALT, AST), aldosterone, cortisol, and adverse event recording [1].
Protocol for Drug-Drug Interaction Assessment

Given the common use with statins, dedicated DDI studies are essential [7].

  • In Vitro Assessment:
    • CYP Inhibition: Evaluate reversible and time-dependent inhibition of major CYP isoforms (3A4, 2C9, 2C19, 2D6, 1A2) using human liver microsomes and specific probe substrates
    • Inhibition Constants (Ki): Determine for each CYP isoform [7]
  • Clinical DDI Studies:
    • Design: Fixed-sequence or randomized crossover trials
    • Probe Substrates: Midazolam (CYP3A), tolbutamide (CYP2C9)
    • Dosing: this compound (100-300 mg daily) for 14 days with single dose of probe substrates pre- and post-evacetrapib
    • Primary Endpoint: Geometric mean ratio of probe substrate AUC with/without this compound [7]
  • Specific Statin Interactions:
    • Simvastatin: Assess AUC changes with and without this compound at steady-state
    • Monitoring: Hepatic and muscular adverse events [7]

Mechanism of Action and Pharmacodynamics

The molecular mechanism of combined this compound and statin therapy involves complementary pathways regulating cholesterol metabolism. The following diagram illustrates their synergistic action:

G Statin Statin HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits This compound This compound CETP CETP Protein This compound->CETP Inhibits CholTransfer Cholesteryl Ester Transfer HDL→LDL/VLDL This compound->CholTransfer Blocks HDL_C HDL-C Levels This compound->HDL_C Increases AtherogenicLipoproteins Atherogenic Lipoproteins (LDL, VLDL) This compound->AtherogenicLipoproteins Decreases CholesterolSynth Hepatic Cholesterol Synthesis HMGCR->CholesterolSynth Reduces LDLR LDL Receptor Expression CholesterolSynth->LDLR Upregulates LDL_Clear LDL Hepatic Clearance LDLR->LDL_Clear Increases CETP->CholTransfer Mediates CholTransfer->HDL_C Decreases CholTransfer->AtherogenicLipoproteins Increases LDL_C LDL-C Levels LDL_Clear->LDL_C Decreases LDL_Clear->AtherogenicLipoproteins Reduces

Figure 1: Molecular mechanism of this compound and statin combination therapy. Statins inhibit hepatic cholesterol synthesis, upregulating LDL receptors and increasing LDL clearance. This compound inhibits CETP, blocking cholesteryl ester transfer from HDL to LDL/VLDL, increasing HDL-C and decreasing atherogenic lipoproteins.

Safety and Tolerability Profile

Across clinical trials, this compound demonstrated an acceptable safety profile when combined with statins:

  • General Adverse Events: Drug-related adverse events occurred in 13-25% of this compound-treated patients versus 18% with placebo, with no significant difference in serious adverse events or discontinuation rates [1].
  • Blood Pressure: No clinically significant blood pressure changes were observed in Phase 2 trials, distinguishing this compound from earlier CETP inhibitor torcetrapib [1]. However, ACCELERATE trial reported a slight increase (1.2 mmHg) in systolic blood pressure [4].
  • Hepatic and Muscular Safety: No significant differences in liver transaminases or creatine kinase compared to placebo, and no increased myopathic events when combined with statins [7] [1].
  • Laboratory Parameters: No consistent alterations in electrolytes, aldosterone, or cortisol levels [1].
  • Inflammatory Markers: A small increase in high-sensitivity C-reactive protein (8.6%) was observed in the ACCELERATE trial [4].

Conclusion and Research Implications

Despite robust effects on HDL-C and LDL-C, this compound failed to demonstrate cardiovascular outcome benefits in the ACCELERATE trial, leading to termination of its development [4] [5]. Potential explanations for this discrepancy include CETP inhibition producing dysfunctional HDL particles, increases in apolipoprotein C-III (implicated in inflammation and impaired cholesterol efflux), and minimal impact on apolipoprotein B levels despite substantial LDL-C reduction [4].

The this compound-statin combination experience underscores that lipid parameter improvements do not necessarily translate to clinical benefits. Future CETP inhibitor research requires deeper investigation into lipoprotein functionality and composition rather than solely concentrating on cholesterol quantity.

References

Comprehensive Application Notes and Protocols: Evacetrapib Pharmacokinetic Drug Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Evacetrapib and Its Clinical Development

This compound (LY2484595) is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein (CETP) that was investigated for reducing cardiovascular events in patients with high-risk vascular disease. As a benzazepine compound, this compound demonstrated potent CETP inhibition with an IC50 of 36 nM in human plasma and significantly elevated HDL cholesterol while reducing LDL cholesterol in clinical studies [1]. Unlike earlier CETP inhibitors like torcetrapib, this compound did not demonstrate torcetrapib-like off-target liabilities such as increased blood pressure, aldosterone, or cortisol biosynthesis in preclinical models, making it a promising investigational agent [1]. The drug underwent extensive clinical development but was not approved for clinical use following the outcomes of its phase III trial.

Understanding the drug interaction potential of this compound was particularly important because CETP inhibitors were intended for use as 'add-on' therapy to statins in patients receiving multiple concomitant medications for cardiovascular risk management [2]. The typical patient population would likely include elderly individuals with polypharmacy, necessitating a thorough investigation of its drug-drug interaction (DDI) potential with common cardiovascular medications, especially those metabolized by cytochrome P450 enzymes and transported by OATP1B1 [2]. This document provides comprehensive application notes and experimental protocols for evaluating this compound's pharmacokinetic drug interaction properties, incorporating both in vitro and clinical assessment methodologies.

Drug Properties and Pharmacokinetic Profile

This compound exhibits complex pharmacokinetic properties that influence its drug interaction potential. The drug demonstrates high plasma protein binding (≥99.9%), which significantly impacts its interaction profile by limiting the unbound fraction available for metabolic interactions [3]. After single oral administration, this compound reaches maximum concentration with a median Tmax of approximately 6 hours and shows less than dose-proportional increases in exposure at higher doses, likely due to its limited solubility in the gastrointestinal tract [3].

Table 1: Basic Pharmacokinetic Properties of this compound

Parameter Value Notes
Tmax ~6 hours Median time to reach Cmax
Protein Binding ≥99.9% Limits unbound fraction available for interactions
Apparent Terminal Half-life ~45 hours Similar after single dose and 2 weeks of dosing
Accumulation Ratio 2.7 Following once-daily dosing
Primary Metabolic Pathway CYP3A Accounts for ~90% of CYP-mediated clearance
Secondary Metabolic Pathway CYP2C8 Accounts for ~10% of CYP-mediated clearance
Excretion Primarily fecal (93.1%) Minimal renal excretion (2.30%)

The elimination of this compound occurs primarily via hepatic metabolism, with subsequent biliary excretion. In a clinical disposition study using a single 100-mg oral dose of 14C-evacetrapib in healthy subjects, a mean of 93.1% of the dose was excreted in feces and only 2.30% in urine, indicating predominantly hepatobiliary elimination [4]. This compound metabolism is extensive, with only this compound and two minor metabolites circulating in plasma [4]. In vitro studies with human recombinant cytochromes P450 (CYP) demonstrated that CYP3A is responsible for approximately 90% of this compound's CYP-associated clearance, while CYP2C8 accounts for about 10% [4].

Mechanisms of Drug Interactions and Metabolic Pathways

This compound presents a complex drug interaction profile characterized by multiple interaction mechanisms that must be considered in clinical development. The drug acts as both a substrate and modulator of various cytochrome P450 enzymes, creating the potential for bidirectional interactions with concomitantly administered medications [2] [4]. Understanding these mechanisms is essential for predicting and managing clinically significant interactions in the intended patient population.

G cluster_legend Legend This compound This compound CYP3A CYP3A This compound->CYP3A Metabolized by (~90%) This compound->CYP3A Inhibits (Time-dependent) CYP2C8 CYP2C8 This compound->CYP2C8 Metabolized by (~10%) CYP2C9 CYP2C9 This compound->CYP2C9 Inhibits (Kᵢ=0.57µM) CYP2C19 CYP2C19 This compound->CYP2C19 Inhibits (Kᵢ=7.6µM) CYP2D6 CYP2D6 This compound->CYP2D6 Inhibits OATP1B1 OATP1B1 This compound->OATP1B1 Inhibits Midazolam Midazolam CYP3A->Midazolam Metabolism Reduced Tolbutamide Tolbutamide CYP2C9->Tolbutamide Metabolism Reduced Statins Statins OATP1B1->Statins Uptake Reduced Substrate Substrate Inhibitor Inhibitor Transporter Transporter Legend1 This compound as Substrate Legend2 This compound as Inhibitor Legend3 Enzyme Targets Legend4 Transporters

Figure 1: this compound Drug Interaction Mechanisms and Metabolic Pathways

The primary metabolic pathway for this compound involves CYP3A-mediated metabolism, accounting for approximately 90% of its CYP-associated clearance, with CYP2C8 contributing to about 10% of its metabolism [4]. This was confirmed in clinical DDI studies where co-administration with the strong CYP3A inhibitor ketoconazole increased this compound exposure (AUC0-∞) by 2.37-fold, while the strong CYP2C8 inhibitor gemfibrozil had no significant effect [4]. As an perpetrator drug, this compound demonstrates broad CYP inhibition in vitro, inhibiting all major CYP isoforms with inhibition constants (Ki) ranging from 0.57 µM for CYP2C9 to 7.6 µM for CYP2C19 [2] [5].

Of particular significance is this compound's dual effect on CYP3A as both a time-dependent inhibitor and an inducer, which presented a complex prediction challenge for clinical translation [2]. The net effect observed clinically represented the balance between these opposing mechanisms. Additionally, this compound's potential to inhibit the organic anion transporter polypeptide 1B1 (OATP1B1) was relevant for its interactions with statins, many of which are OATP1B1 substrates [2]. The high plasma protein binding of this compound (≥99.9%) reduced the likelihood of clinically significant DDIs by limiting the unbound fraction available for metabolic interactions [3].

Clinical Drug Interaction Findings

Clinical drug interaction studies demonstrated that this compound has generally weak interaction potential with most concomitant medications, though some clinically relevant interactions were observed particularly with certain statins. The findings from these studies provide crucial guidance for the safe co-administration of this compound with other medications in the intended patient population with high-risk vascular disease.

Table 2: Clinical Drug Interaction Findings with this compound

Precipitant Drug Object Drug Study Design Effect on AUC (Ratio & 90% CI) Clinical Recommendation
This compound 100 mg Simvastatin Phase 2, steady-state 1.25 (1.03, 1.53) Minimal impact, no dose adjustment needed
This compound 100 mg Atorvastatin Phase 2, steady-state 1.16 (90% CI: 6-27%) Minimal impact, no dose adjustment needed
This compound 300 mg Midazolam (CYP3A probe) Phase 1, 14 days 1.44 (1.28, 1.62) Weak inhibition, no dose adjustment needed
This compound 100 mg Midazolam (CYP3A probe) Phase 1, 14 days 1.19 (1.06, 1.33) Weak inhibition, no dose adjustment needed
This compound 300 mg Tolbutamide (CYP2C9 probe) Phase 1, 14 days 1.06 (0.95, 1.18) No significant inhibition
This compound 100 mg Tolbutamide (CYP2C9 probe) Phase 1, 14 days 0.85 (0.77, 0.94) No significant inhibition
Ketoconazole (Strong CYP3A inhibitor) This compound Single-dose 2.37 (AUC0-∞) Moderate increase, monitor for adverse effects
Gemfibrozil (Strong CYP2C8 inhibitor) This compound Single-dose 0.996 (AUC0-τ) No significant effect

In a comprehensive clinical DDI assessment, this compound at doses of 100 mg and 300 mg daily for 14 days produced only modest increases in midazolam (CYP3A probe) exposure with AUC ratios of 1.19 and 1.44, respectively, indicating weak CYP3A inhibition [2] [5]. For tolbutamide (CYP2C9 probe), this compound showed no significant inhibitory effect, with AUC ratios of 0.85 and 1.06 for the 100 mg and 300 mg doses, respectively [5]. The lack of clinically significant induction across multiple CYP enzymes at therapeutic doses was an important finding that supported the safe use of this compound with medications metabolized by these pathways.

The interaction between this compound and statins was of particular interest given their intended co-administration. In a study of healthy Chinese subjects, this compound coadministration increased simvastatin and atorvastatin exposure by 123% and 16%, respectively [6]. Conversely, simvastatin or atorvastatin coadministration reduced this compound AUC0-24 by 12% and 10%, respectively [6]. Despite the significant increase in simvastatin exposure, there were no differences in reported hepatic or muscular adverse events in the phase 2 study, suggesting that dose adjustments might not be necessary [2]. The differential effects on various statins could be attributed to their distinct metabolic profiles and transporter interactions.

In Vitro Drug Interaction Assessment Protocols

CYP Inhibition Studies in Human Liver Microsomes

Purpose: This protocol describes the assessment of reversible inhibition of major cytochrome P450 isoforms by this compound using human liver microsomes. The study aims to determine inhibition constants (Ki) for each CYP enzyme to predict potential clinical drug interactions [2].

Materials and Reagents:

  • Human liver microsomes (pooled from multiple donors)
  • This compound as lysine salt (concentration range: 0.25-44.5 µM depending on CYP isoform)
  • NADPH regenerating system
  • CYP isoform-specific probe substrates and their metabolites:
    • CYP3A4: Midazolam (0.5-15 µM) → 1'-Hydroxy-midazolam
    • CYP3A4: Testosterone (25-200 µM) → 6β-Hydroxy-testosterone
    • CYP2D6: Bufuralol (5-100 µM) → 1'-Hydroxy-bufuralol
    • CYP2C19: S-mephenytoin (10-250 µM) → 4'-Hydroxy-mephenytoin
    • CYP2C9: Diclofenac (0.5-25 µM) → 4'-Hydroxy-diclofenac
    • CYP2C8: Paclitaxel (1-20 µM) → 6α-Hydroxy-paclitaxel
    • CYP2B6: Bupropion (5-1000 µM) → Hydroxybupropion
    • CYP1A2: Phenacetin (15-100 µM) → Paracetamol (acetaminophen)
  • 100 mM potassium phosphate buffer (pH 7.4)
  • Stop solution (acetonitrile with internal standard)
  • LC-MS/MS system for metabolite quantification

Experimental Procedure:

  • Prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (0.025-0.25 mg/mL based on isoform), and this compound at various concentrations.
  • Pre-incubate mixtures for 5 minutes at 37°C.
  • Initiate reactions by adding NADPH regenerating system.
  • Incubate at 37°C for specific durations (4-30 minutes depending on CYP isoform).
  • Terminate reactions with ice-cold stop solution.
  • Centrifuge at high speed (≥2000 × g) for 10 minutes to precipitate proteins.
  • Analyze supernatant by LC-MS/MS to quantify metabolite formation.
  • Include positive control inhibitors for each CYP isoform and vehicle controls.

Data Analysis:

  • Calculate reaction velocities for each this compound concentration.
  • Fit data to appropriate inhibition models (competitive, non-competitive, mixed) using nonlinear regression in WinNonlin Enterprise Edition version 4.1.
  • Generate apparent Ki values (dissociation constant for enzyme-inhibitor complex).
  • Calculate I/Ki ratios using predicted maximum total plasma concentration (Cmax) at the highest recommended clinical dose.
  • Apply mechanistic static models proposed by Fahmi et al. for comprehensive DDI prediction [2].
Time-Dependent Inhibition of CYP3A4

Purpose: To evaluate the time-dependent inhibition (TDI) of CYP3A4 by this compound, which assesses irreversible enzyme inactivation through metabolic intermediate complex formation or protein adducts [2].

Materials and Reagents:

  • Human liver microsomes
  • This compound (concentration range: 0.98-31.4 µM)
  • NADPH regenerating system
  • Midazolam as CYP3A4 substrate
  • Potassium phosphate buffer (pH 7.4)
  • Pre-incubation and incubation components

Experimental Procedure:

  • Prepare primary incubation mixtures containing microsomes (0.25 mg/mL), this compound, and NADPH in potassium phosphate buffer.
  • Pre-incubate at 37°C for 0-10 minutes.
  • At designated time points, transfer aliquots to secondary incubation mixtures containing midazolam (100 µM) and NADPH.
  • Incubate secondary mixtures for 1 minute at 37°C.
  • Terminate reactions with stop solution.
  • Analyze 1'-hydroxy-midazolam formation by LC-MS/MS.
  • Include control incubations without NADPH to distinguish time-dependent from reversible inhibition.

Data Analysis:

  • Determine natural logarithm of remaining enzyme activity versus pre-incubation time.
  • Calculate inactivation rate constant (kinact) from the slope of the line.
  • Determine inhibitor concentration that gives half-maximal inactivation (KI).
  • Use kinact and KI values to predict clinical TDI potential.

Clinical Drug Interaction Study Protocols

Comprehensive CYP Phenotyping Study

Objective: To evaluate the effects of multiple-dose this compound on the pharmacokinetics of sensitive CYP probe substrates in healthy subjects [2] [5].

Study Design:

  • Design: Open-label, fixed-sequence, single-center study
  • Population: Healthy adult subjects (males and females of non-childbearing potential)
  • Sample Size: 24-36 subjects to ensure adequate power for primary endpoints
  • Treatments:
    • Period 1: Single oral dose of cocktail containing midazolam (CYP3A probe) and tolbutamide (CYP2C9 probe)
    • Period 2: Once-daily oral doses of this compound (100 mg or 300 mg) for 14 days
    • Period 3: Once-daily oral doses of this compound (100 mg or 300 mg) for 14 days PLUS single oral dose of cocktail on Day 1
  • Washout: Minimum 7 days between periods

Key Assessments:

  • Pharmacokinetic Sampling: Intensive blood sampling for probe substrates and this compound
  • Safety Monitoring: Vital signs, clinical laboratory tests, ECGs, adverse event monitoring
  • Analytical Methods: Validated LC-MS/MS methods for all analytes

Endpoints:

  • Primary: Geometric mean ratio (GMR) and 90% confidence intervals for AUC0-∞ and Cmax of probe substrates with and without this compound
  • Secondary: this compound pharmacokinetic parameters, safety and tolerability assessments

Statistical Analysis:

  • Use linear mixed-effects models on natural log-transformed AUC and Cmax values
  • Calculate GMRs and 90% CIs for comparison
  • Establish lack of interaction if 90% CIs fall within no-effect boundaries (0.80-1.25)
Statin Interaction Study

Objective: To evaluate the steady-state pharmacokinetic and pharmacodynamic interactions between this compound and commonly prescribed statins (simvastatin and atorvastatin) [6].

Study Design:

  • Design: Open-label, two-part, randomized, multiple-dose study
  • Population: Healthy native Chinese subjects (n=62)
  • Treatments:
    • Part 1: Pharmacokinetics and pharmacodynamics of this compound after 1 or 14 once-daily doses
    • Part 2:
      • Sequence A: Statin alone (simvastatin 20 mg or atorvastatin 20 mg) for 7 days
      • Sequence B: this compound alone (130 mg) for 14 days
      • Sequence C: Statin + this compound coadministered for 7 days
  • Duration: Each treatment period separated by adequate washout (≥7 days)

Key Assessments:

  • Pharmacokinetic Sampling: Intensive blood sampling for statins and this compound
  • Pharmacodynamic Measures: HDL-C, LDL-C, total cholesterol, triglycerides
  • Safety Monitoring: Liver function tests, creatine kinase, muscle symptoms, adverse events

Analytical Methods:

  • Validated LC-MS/MS methods for statins, their metabolites, and this compound
  • Standard clinical chemistry methods for lipid parameters

Endpoints:

  • Primary: GMRs and 90% CIs for statin AUC0-24 and Cmax with and without this compound
  • Secondary: this compound pharmacokinetic parameters with and without statins, lipid parameter changes, safety and tolerability

Data Analysis:

  • Use linear mixed-effects models on natural log-transformed PK parameters
  • Calculate GMRs and 90% CIs for comparison
  • Analyze lipid parameters using repeated measures ANOVA

References

Comprehensive LC/MS/MS Application Notes and Protocols for Evacetrapib Detection in Plasma and Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Evacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that was investigated for its potential to reduce cardiovascular risk through substantial elevation of high-density lipoprotein cholesterol (HDL-C) and reduction of low-density lipoprotein cholesterol (LDL-C). [1] [2] Understanding the pharmacokinetic profile and tissue distribution of this compound is essential for both cardiovascular applications and potential repurposing for neurological conditions such as Alzheimer's disease, given its recently demonstrated ability to cross the blood-brain barrier. [3] [4] Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the gold standard technique for sensitive and specific quantification of this compound in biological matrices due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.

This application note provides comprehensive methodologies for the detection and quantification of this compound in plasma and various tissues using LC/MS/MS, along with detailed protocols for sample preparation, method validation, and experimental procedures for assessing this compound's distribution and metabolism. These protocols are designed specifically for researchers and drug development professionals requiring robust analytical methods for preclinical and clinical investigations of this compound's pharmacokinetic properties and tissue penetration characteristics.

Analytical Method Development

LC/MS/MS Instrumentation and Parameters

The LC/MS/MS method for this compound quantification has been optimized for maximum sensitivity and specificity in biological matrices. The system configuration employs an AB Sciex 4000 mass spectrometer equipped with a turbo ion spray interface operating in positive ionization mode. [2] Chromatographic separation is achieved using a Zorbax Eclipse XDB-C18 column (4.6 × 75 mm, 3.5 μm) maintained at ambient temperature. [2]

The mobile phase consists of a 250 μM ammonium formate buffer/H₂O/methanol mixture (4.0/9.0/87, v/v/v) delivered at a flow rate of 1.0 mL/min. [2] This specific composition provides optimal peak shape and efficient ionization while maintaining chromatographic robustness for high-throughput analyses.

Table 1: Mass Spectrometry Parameters for this compound Detection

Parameter Specification Description
Interface Turbo Ion Spray Positive ionization mode
Mass Transition (m/z) 639 → 314 This compound precursor → product ion
Internal Standard Mass Transition (m/z) 643.1 → 314 Isotope-labeled this compound (¹³CD₃)
Collision Energy Optimized for maximum product ion yield Compound-specific optimization required
Source Temperature 500°C Typical setting for evaporative efficiency
Ion Spray Voltage 5500 V Positive ion mode optimization
Sample Preparation Procedures
2.2.1 Plasma Sample Processing

For plasma samples, a robust solid-phase extraction (SPE) protocol has been developed and validated:

  • Protein Precipitation and Extraction: Add isotope-labelled internal standard (this compound-¹³CD₃) to K₂EDTA human plasma samples followed by protein precipitation with acetonitrile. [2]
  • Solid-Phase Extraction: Load samples onto an Oasis MAX 96-well anion exchange SPE plate preconditioned with methanol. [2] The MAX sorbent is particularly effective for this compound due to its mixed-mode retention mechanism.
  • Washing: Perform two separate washes with methanol:water mixtures to remove interfering compounds while retaining this compound on the sorbent. [2]
  • Elution: Elute this compound and internal standard using a optimized organic solvent mixture that ensures high recovery while maintaining sample cleanliness. [2]
  • Reconstitution: Reconstitute the eluate in mobile phase-compatible solvent for LC/MS/MS analysis. [2]
2.2.2 Tissue Homogenization and Processing

For tissue analysis (brain, liver, etc.), additional processing steps are required:

  • Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection and homogenize in appropriate buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. [3]
  • Sample Aliquot: Transfer a representative aliquot of homogenate (typically 50-100 mg tissue equivalent) to extraction tubes.
  • Extraction: Add organic solvent (e.g., acetonitrile or methanol) containing internal standard to precipitate proteins and extract this compound.
  • Centrifugation: Centrifuge at high speed (≥10,000 × g) to remove particulate matter.
  • Clean-up: Transfer supernatant for additional SPE clean-up if necessary, particularly for lipid-rich tissues like brain and liver.
Method Validation Parameters

The LC/MS/MS method for this compound has been thoroughly validated according to regulatory standards:

  • Linearity: The method demonstrates excellent linearity across a calibration range of 1-1000 ng/mL, with out-of-range samples appropriately diluted and reanalyzed. [2]
  • Accuracy and Precision: Interassay accuracy (% relative error) during validation ranged from -6.0 to 6.2%, while interassay precision (% relative standard deviation) ranged from 2.1-7.8%. [2]
  • Lower Limit of Quantification (LLOQ): Established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies. [2]
  • Selectivity: The method exhibits high selectivity with no significant interference from endogenous matrix components. [2]
  • Reccovery: Consistent extraction efficiency demonstrated across quality control concentrations. [2]

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis A Sample Collection B Plasma Preparation A->B C Tissue Homogenization A->C D Add Internal Standard (this compound-¹³CD₃) B->D C->D E Solid-Phase Extraction (Oasis MAX Anion Exchange) D->E F LC/MS/MS Analysis E->F G Data Processing F->G

Figure 1: LC/MS/MS Workflow for this compound Quantification in Biological Matrices

Experimental Protocols

Plasma Pharmacokinetic Study Protocol

Objective: To characterize the plasma pharmacokinetic profile of this compound in human subjects following oral administration.

Materials and Reagents:

  • This compound reference standard (known purity)
  • Isotope-labeled internal standard (this compound-¹³CD₃)
  • K₂EDTA vacuum blood collection tubes
  • HPLC-grade methanol, acetonitrile, and water
  • Ammonium formate (MS-grade)
  • Oasis MAX 96-well SPE plates

Procedure:

  • Subject Administration: Administer this compound orally at the desired clinical dose (typically 10-600 mg) with a low-fat meal. [2]
  • Blood Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, and 216 hours post-dose) into K₂EDTA tubes. [5]
  • Plasma Separation: Centrifuge blood samples at 1500 × g for 15 minutes at 4°C within 30 minutes of collection.
  • Sample Storage: Transfer plasma to polypropylene tubes and store at -80°C until analysis.
  • Sample Analysis: Process and analyze plasma samples using the LC/MS/MS method described in Section 2.

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental methods with software such as WinNonlin:

  • Cₘₐₓ: Maximum observed concentration
  • Tₘₐₓ: Time to reach Cₘₐₓ
  • AUC₀–τ: Area under the concentration-time curve during a dosing interval
  • t₁/₂: Terminal half-life
  • CL/F: Apparent oral clearance
  • Vss/F: Apparent volume of distribution at steady-state [2]
Tissue Distribution Study Protocol

Objective: To determine the concentration and distribution of this compound in various tissues, with particular emphasis on brain penetration.

Materials and Reagents:

  • This compound reference standard
  • Isotope-labeled internal standard
  • Phosphate-buffered saline (PBS), pH 7.4
  • Homogenization buffer
  • Liquid nitrogen for snap-freezing

Procedure:

  • Animal Dosing: Administer this compound via appropriate route (e.g., intravenous injection at 40 mg/kg or oral gavage). [3]
  • Tissue Collection: Euthanize animals at predetermined time points (e.g., 0.5, 2, 6, 12, and 24 hours post-dose) and collect tissues of interest (brain, liver, etc.). [3]
  • Sample Processing: Rinse tissues in 0.9% NaCl solution, blot dry, and snap-freeze in liquid nitrogen. [3]
  • Storage: Store tissues at -80°C until analysis.
  • Homogenization: Thaw tissues and homogenize in appropriate buffer (3-5 mL/g tissue) using a mechanical homogenizer.
  • Sample Preparation: Aliquot tissue homogenate and process similarly to plasma samples with appropriate dilution factors.
  • LC/MS/MS Analysis: Analyze samples using the validated method with matrix-matched calibration standards.

Data Analysis:

  • Calculate tissue-to-plasma concentration ratios
  • Determine penetration coefficients for blood-brain barrier crossing
  • Assess tissue accumulation and elimination kinetics

Table 2: this compound Pharmacokinetic Parameters in Human Plasma

Dose Cₘₐₓ (ng/mL) Tₘₐₓ (h) t₁/₂ (h) AUC (ng·h/mL) CL/F (L/h) Reference
10 mg Not reported 4-6 24-44 Not reported Not reported [2]
100 mg Not reported 4-6 24-44 Not reported Not reported [2]
300 mg Not reported 4-6 24-44 Not reported Not reported [2]
600 mg Not reported 4-6 24-44 Not reported Not reported [2]
100 mg + Ketoconazole 1.94× increase Not reported Not reported 2.37× increase Decreased [5]
Metabolism and Drug-Drug Interaction Studies

Objective: To identify this compound metabolites and assess potential drug-drug interactions mediated by cytochrome P450 enzymes.

In Vitro Metabolism Studies:

  • Enzyme Identification: Incubate this compound (30 or 300 nM) with a panel of human recombinant CYPs (rCYPs) or human liver microsomes (0.25 mg/mL) in the presence of NADPH (1 mM). [5]
  • Reaction Termination: Stop reactions after 5 or 30 minutes with acetonitrile containing internal standard. [5]
  • Metabolite Identification: Analyze samples using LC/MS/MS with precursor ion scanning and multiple reaction monitoring to identify major metabolites.
  • Enzyme Kinetics: Calculate intrinsic clearance (CLᵢₙₜ) and fraction of hepatic CYP-mediated clearance (fₘCYP) for each enzyme. [5]

Clinical DDI Studies:

  • Study Design: Employ a randomized, open-label, fixed-sequence design.
  • CYP3A Inhibition: Co-administer this compound (100 mg) with the strong CYP3A inhibitor ketoconazole (400 mg daily for 14 days). [5]
  • CYP2C8 Inhibition: Co-administer this compound with the strong CYP2C8 inhibitor gemfibrozil. [5]
  • PK Assessment: Compare this compound exposure (AUC and Cₘₐₓ) with and without co-administered inhibitors.

G cluster_1 Disposition Phase cluster_2 Metabolism Phase cluster_3 Elimination Phase A This compound Administration B Absorption A->B C Systemic Circulation B->C D Tissue Distribution (Brain, Liver, etc.) C->D E CYP3A4 Metabolism (Primary Pathway) C->E F CYP2C8 Metabolism (Minor Pathway) C->F I Renal Excretion C->I Minimal G Metabolite Formation E->G F->G H Biliary Excretion G->H

Figure 2: this compound Pharmacokinetic and Metabolic Pathways

Applications and Data Interpretation

Quantitative Analysis in Biological Matrices

The validated LC/MS/MS method has been successfully applied to quantify this compound in various biological matrices across multiple studies. In plasma, the method demonstrates excellent sensitivity with a lower limit of quantification of 1 ng/mL, sufficient for characterizing this compound's pharmacokinetic profile across clinical dose ranges (10-600 mg). [2] The method's robust performance is evidenced by interassay precision ranging from 2.1-7.8% RSD, ensuring reliable quantification in large-scale clinical trials. [2]

For tissue distribution assessment, the method has been adapted to analyze brain and liver homogenates, revealing important insights into this compound's extravascular penetration. Notably, this compound demonstrates significant brain penetration, with detectable concentrations observed as early as 0.5 hours after intravenous administration in CETP transgenic mice. [3] [4] This finding is particularly relevant for potential repurposing of this compound for neurological conditions such as Alzheimer's disease, where CETP inhibition may confer neuroprotective benefits.

Table 3: this compound Tissue Distribution in CETP Transgenic Mice

Tissue Time Post-Dose Concentration Administration Route Dose Reference
Brain 0.5 h Detected / Quantified Intravenous injection 40 mg/kg [3] [4]
Brain 24 h Detected / Quantified Intravenous injection 40 mg/kg [3]
Liver Multiple time points Detected / Quantified Intravenous injection 40 mg/kg [3]
Plasma Multiple time points Detected / Quantified Intravenous injection 40 mg/kg [3]
Pharmacokinetic and Metabolic Profiling

Comprehensive pharmacokinetic characterization reveals that this compound exhibits dose-dependent exposure with Tₘₐₓ values of 4-6 hours across the clinical dose range, indicating moderate absorption. [2] The terminal half-life ranges between 24-44 hours, supporting once-daily dosing regimens. [2] Steady-state concentrations are achieved within approximately 10 days of repeated dosing, consistent with the compound's elimination half-life. [2]

Mass balance studies using ¹⁴C-labeled this compound demonstrate that the drug undergoes extensive metabolism, with approximately 93.1% of the administered dose excreted in feces and only 2.30% recovered in urine. [5] This excretion profile indicates primarily hepatic elimination with minimal renal clearance. Circulating metabolites in plasma are minimal, with only two minor metabolites detected alongside the parent compound. [5]

Drug-drug interaction studies reveal that this compound is primarily metabolized by CYP3A, with coadministration of the strong CYP3A inhibitor ketoconazole resulting in a 2.37-fold increase in AUC₀–∞ and a 1.94-fold increase in Cₘₐₓ. [5] In contrast, the strong CYP2C8 inhibitor gemfibrozil has no significant effect on this compound exposure (AUC ratio: 0.996). [5] Despite being a CYP3A substrate, the modest interaction magnitude with strong inhibitors suggests a low likelihood of clinically relevant interactions requiring dose adjustments.

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions
  • Matrix Effects: For tissue samples with high lipid content (particularly brain), additional clean-up steps may be necessary to minimize ion suppression/enhancement. Consider using matrix-matched calibration standards and monitoring internal standard response across different batches.
  • Carryover: Given this compound's high potency, carryover can be a concern in automated systems. Implement extensive wash steps with high organic content between injections, particularly when analyzing high-concentration samples followed by LLOQ samples.
  • Protein Binding: this compound exhibits extensive plasma protein binding (>99.9%), which can impact interpretation of total plasma concentrations. [6] Consider ultracentrifugation or equilibrium dialysis for free fraction determination when pharmacologically relevant.
  • Long-Term Stability: While this compound is stable in plasma for typical processing times, evaluate freeze-thaw stability and long-term storage stability under specific conditions (-80°C) for each matrix type.
Protocol Modifications for Specific Applications
  • Microsampling Applications: For preclinical studies requiring serial sampling from small animals, adapt the method for small sample volumes (10-50 μL) by scaling down extraction volumes and utilizing more sensitive mass spectrometry instrumentation if necessary.
  • Simultaneous Metabolite Quantification: While circulating metabolites are minimal, the method can be extended to quantify specific metabolites by incorporating additional MRM transitions and optimizing collision energies for each analyte of interest.
  • High-Throughput Applications: For clinical studies with large sample numbers, implement automated sample preparation systems (liquid handlers) and UPLC separation to reduce analysis time while maintaining data quality.

Conclusion

The LC/MS/MS methods and experimental protocols detailed in this application note provide robust analytical tools for the quantification of this compound in plasma and various tissues. The validated method offers excellent sensitivity, precision, and accuracy across therapeutically relevant concentration ranges, supporting both preclinical and clinical investigations of this compound's pharmacokinetic properties. The demonstrated application of these methods has revealed critical insights into this compound's extensive tissue distribution, including significant brain penetration, and its metabolic profile characterized by predominant CYP3A-mediated clearance with low drug-drug interaction potential. These protocols provide researchers with comprehensive methodological guidance for advancing this compound research and development, particularly as interest grows in its potential repurposing for neurological disorders where CETP inhibition may offer therapeutic benefits.

References

Evacetrapib Pre-Clinical & Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative data from evacetrapib's development, from its initial profile to its clinical trial outcomes.

Aspect Pre-Clinical & Phase 1/2 Data Phase 3 (ACCELERATE) Results
Mechanism of Action Potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP) [1] -
In vitro IC50 36 nM (in human plasma) [1] -

| Lipid Effects | Significant HDL-C elevation in transgenic mice expressing human CETP [1] | HDL-C: Increased by 130-133% (from 45 mg/dL to 104 mg/dL) [2] [3] LDL-C: Decreased by 31-37% (from 81 mg/dL to 55 mg/dL) [2] [3] | | Primary Efficacy Endpoint | - | Composite of CV death, MI, stroke, coronary revascularization, or hospitalization for unstable angina [2] | | Primary Endpoint Result | - | Hazard Ratio: 1.01 (12.9% vs. 12.8% for placebo) [3] | | Key Safety Observations | No torcetrapib-like off-target effects; no blood pressure elevation in rats or induction of aldosterone/cortisol in H295R cell line [1] | No significant difference in drug discontinuation due to adverse events vs. placebo (8.6% vs. 8.7%); small systolic BP increase (0.9 mm Hg) noted [2] |

Detailed Experimental Protocols

Based on the foundational research, here are the detailed methodologies for key experiments conducted during this compound's development.

In Vitro CETP Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on CETP activity in a controlled environment [1].

  • Objective: To determine the IC50 of this compound against recombinant human CETP protein.
  • Materials:
    • Recombinant human CETP (from stable CV1 cell line culture medium)
    • CETP Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA (pH ~7.4)
    • Substrate: Micro-emulsion particle containing a self-quenching fluorescent cholesteryl ester analog (BODIPY-CE)
    • VLDL stock (2.5 mg/mL, e.g., from Intracel) as acceptor particle
    • Test compound (this compound) dissolved in DMSO
    • 96-well plate and fluorescent plate reader
  • Procedure:
    • Dilute the recombinant CETP stock 150-fold in CETP buffer.
    • Add 97.5 µL of diluted CETP to each well of a 96-well plate.
    • Add 2.5 µL of the test compound (in DMSO) or DMSO control to the wells.
    • Incubate the plate for 30 minutes at 37°C.
    • After incubation, add 5 µL of the substrate stock and 0.16 µL of VLDL stock to each well, followed by 145 µL of CETP buffer.
    • Incubate the reaction for 4 hours at 37°C.
    • Measure the fluorescent signal (excitation 544 nm / emission 595 nm). CETP activity transfers the fluorescent ester to VLDL, relieving quenching and increasing signal. Inhibition reduces the final fluorescent signal.
  • Data Analysis: Plot fluorescence signal against the log of compound concentration. The IC50 is the concentration that causes a 50% inhibition of CETP activity, determined by nonlinear regression.
Ex Vivo CETP Inhibition in Animal Models

This assay evaluates the pharmacodynamic effect of this compound in living animals [1].

  • Objective: To assess the potency and duration of CETP inhibition after oral administration of this compound in double transgenic mice expressing human CETP and apoAI.
  • Materials:
    • Animal model: Double transgenic mice (huCETP/huApoAI)
    • Test compound: this compound, administered via oral gavage
    • Control: Vehicle
    • Heparinized capillary tubes for blood collection
  • Procedure:
    • Dose groups of mice with this compound or vehicle.
    • At a predetermined time post-dose (e.g., 8 hours), collect blood plasma samples.
    • Use the collected plasma as the source of CETP in a modified version of the In Vitro CETP Inhibition Assay (using a fluorescent substrate).
    • Measure the residual CETP activity in the plasma from dosed animals compared to vehicle controls.
  • Data Analysis: Calculate the percentage of CETP inhibition. The ED50 (effective dose that produces 50% inhibition) can be determined from a dose-response curve.
Assessment of Off-Target Liabilities (Aldosterone Induction)

This safety pharmacology experiment checks for a specific adverse effect seen with earlier CETP inhibitors [1].

  • Objective: To evaluate if this compound induces the biosynthesis of aldosterone and cortisol, an off-effect associated with torcetrapib.
  • Materials:
    • Human adrenal cortical carcinoma cell line (H295R)
    • Cell culture medium: DMEM/F12 (3:1) with 2.5% Nu-serum and 1x ITS Premix supplement
    • Test compounds: this compound, torcetrapib (positive control), vehicle (negative control)
    • RNeasy Mini Kit (or equivalent) for RNA purification
    • TaqMan Gene Expression Assays for CYP11B2 (aldosterone synthase) and CYP11B1 (11-beta-hydroxylase)
  • Procedure:
    • Culture H295R cells in 24-well plates until ~80% confluent.
    • Treat the cells with the designated compounds for 20 hours.
    • Purify total RNA from the cells.
    • Synthesize first-strand cDNA from 1 µg of RNA.
    • Perform quantitative real-time PCR (qRT-PCR) using TaqMan probes and primers for CYP11B2 and CYP11B1.
    • Normalize gene expression levels to a housekeeping gene (e.g., GAPDH).
  • Data Analysis: Compare the mRNA expression levels of CYP11B2 and CYP11B1 in this compound-treated cells to vehicle and torcetrapib-treated controls. A lack of significant induction indicates the absence of this off-target effect.

ACCELERATE Trial Protocol Design

The Phase 3 trial (ACCELERATE) was a definitive outcomes study designed to test the hypothesis that CETP inhibition with this compound would reduce cardiovascular events.

Diagram 1: ACCELERATE trial design overview, showing patient flow from eligibility to primary outcome assessment.

  • Trial Design: Multicenter, randomized, double-blind, placebo-controlled Phase 3 trial [2] [3].
  • Patient Population: 12,092 patients with high-risk vascular disease. Key inclusion criteria required patients to have a history of:
    • Acute Coronary Syndrome (ACS) within the past 30-365 days.
    • Cerebrovascular atherosclerotic disease.
    • Peripheral arterial disease.
    • Diabetes mellitus with coronary artery disease.
    • Additionally, patients had to be on statin therapy (or be statin-intolerant), have HDL-C <80 mg/dL, and triglycerides ≤400 mg/dL [2].
  • Intervention & Comparator: Patients were randomized 1:1 to receive either This compound 130 mg or matching placebo once daily, in addition to standard medical therapy [2].
  • Primary Efficacy Endpoint: Time to first occurrence of the composite endpoint of cardiovascular death, myocardial infarction (MI), stroke, coronary revascularization, or hospitalization for unstable angina [2].
  • Follow-up: The planned follow-up was 30 months, but the trial was terminated early for futility after a median follow-up of 26 months [2] [3].

Lessons from the this compound Clinical Program

The this compound program offers critical insights for future drug development, particularly in cardiovascular disease.

Diagram 2: The central paradox and potential explanations for the failure of this compound in the ACCELERATE trial.

  • The HDL Hypothesis Challenge: The failure of this compound, along with other CETP inhibitors, strongly suggests that simply raising the quantity of HDL-C is not sufficient to reduce cardiovascular risk [3]. This has led the field to shift focus toward the functionality of HDL particles and the importance of reducing apolipoprotein B (ApoB)-containing lipoproteins [4].
  • Importance of Robust Preclinical Safety Profiling: this compound was specifically designed to avoid the off-target liabilities of torcetrapib. Preclinical studies confirmed it did not induce aldosterone or cortisol synthesis or cause significant blood pressure elevation [1]. This suggests its failure was related to the mechanism of CETP inhibition itself, rather than unrelated toxicities.
  • The Futility of a Promising Mechanism: Despite achieving unprecedented improvements in lipid profiles (HDL-C doubling and LDL-C reduction comparable to potent statins) and having a clean safety profile, this compound did not improve clinical outcomes [2] [5]. This indicates that the biological pathway of CETP inhibition may not be effective for vascular protection in humans on modern standard-of-care therapy, which includes statins [3].

Future Directions

The journey of CETP inhibitors continues to inform drug development. Research is now exploring if other CETP inhibitors, like obicetrapib, can demonstrate success, potentially by achieving greater reductions in LDL-C and ApoB [4]. Furthermore, novel approaches such as CETP vaccines are being investigated as a long-acting immunotherapy for atherosclerosis prevention [4]. Future trials may also need to incorporate more sophisticated metrics, such as HDL function and particle characterization, rather than relying solely on cholesterol levels [3].

References

Evacetrapib monotherapy versus combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: Monotherapy vs. Combination Therapy

The following tables summarize the lipid changes observed in a pivotal Phase 2 randomized controlled trial [1]. Data are presented as mean changes from baseline after 12 weeks of treatment.

Table 1: Evacetrapib Monotherapy vs. Placebo

Treatment Group Dose (mg/d) HDL-C Change (%) LDL-C Change (%)
Placebo - -3.0% +3.9%
This compound 30 +53.6% -13.6%
This compound 100 +128.8% -35.9%

Table 2: this compound in Combination with Statins vs. Statin Monotherapy

Treatment Group HDL-C Change (%) LDL-C Change (%)
Statin Monotherapy (e.g., Atorvastatin 20 mg) Baseline (varies by statin) Baseline (varies by statin)
Statin + this compound 100 mg +78.5% to +88.5% -11.2% to -13.9% (additional reduction)

Key Findings: The data demonstrates that this compound produces dose-dependent, profound alterations in the lipid profile. As a monotherapy, it simultaneously raised HDL-C and lowered LDL-C. When co-administered with a statin, this compound provided significant incremental lipid-modifying efficacy beyond statin therapy alone [1]. A 2025 meta-analysis confirms that combining CETP inhibitors with high-intensity statins leads to a more pronounced improvement in HDL-C and LDL-C without increasing adverse events [2].

Despite these robust lipid effects, the large ACCELERATE outcomes trial was terminated early for futility because this compound failed to reduce major cardiovascular events compared to placebo, despite increasing HDL-C by 131.6% and lowering LDL-C by 37.1% [3].

Experimental Protocol Overview

The following workflow visualizes the key stages of a clinical trial investigating this compound's efficacy and safety.

Start Study Population Identification (Patients with dyslipidemia) LeadIn Dietary Lead-In Period Start->LeadIn Randomize Randomization LeadIn->Randomize Mono This compound Monotherapy (30, 100, or 500 mg/day) Randomize->Mono Combo Statin + this compound (100 mg/day) Randomize->Combo PlaceboGroup Placebo Randomize->PlaceboGroup StatinMono Statin Monotherapy (Simva, Atorva, Rosuva) Randomize->StatinMono Endpoints Assess Primary Endpoints: % Change in HDL-C & LDL-C Mono->Endpoints Safety Safety & Tolerability Monitoring Mono->Safety Combo->Endpoints Combo->Safety PlaceboGroup->Endpoints PlaceboGroup->Safety StatinMono->Endpoints StatingMono StatingMono StatingMono->Safety

Detailed Methodology from Phase 2 Trial [1]

This protocol provides a template for designing studies to evaluate the biochemical efficacy and safety of lipid-modifying agents.

  • Study Design

    • Type: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial.
    • Duration: 12-week treatment period preceded by a dietary lead-in phase.
  • Patient Population

    • Inclusion: Adult patients with elevated LDL-C or low HDL-C.
    • Sample Size: 398 patients.
    • Settings: Community and academic centers in the US and Europe.
  • Intervention Groups Patients were randomized to one of the following groups:

    • Placebo
    • This compound Monotherapy: 30 mg, 100 mg, or 500 mg daily.
    • Statin Monotherapy: Simvastatin 40 mg, Atorvastatin 20 mg, or Rosuvastatin 10 mg daily.
    • Combination Therapy: One of the above statins + this compound 100 mg daily.
  • Primary Endpoint Measurement

    • Biochemical Analysis: Percentage change from baseline in HDL-C and LDL-C levels at 12 weeks.
    • Assay: Lipid levels were measured in a central laboratory using standardized standard methods.
  • Safety Assessment

    • Monitoring: Adverse events, vital signs, laboratory safety tests (e.g., electrolytes, liver and renal function).
    • Specific Focus: Given the experience with earlier CETP inhibitors, close monitoring of blood pressure and aldosterone levels is recommended, though this compound showed only a minimal (1.2 mmHg) increase in systolic blood pressure in later trials [3].

Mechanism of Action and Clinical Outcomes Paradox

The diagram below illustrates the proposed mechanism of this compound and the potential reasons for its lack of clinical efficacy.

CETPi This compound (CETP Inhibitor) CETP Inhibits CETP Protein CETPi->CETP HDL Marked Increase in HDL-C Particles CETP->HDL LDL Reduction in LDL-C Particles CETP->LDL Paradox No Reduction in Cardiovascular Events HDL->Paradox Functional? LDL->Paradox Mechanism? OnTarget Potential On-Target Issues A1 Dysfunctional HDL (Larger, less atheroprotective) OnTarget->A1 A2 Increased ApoC-III (Pro-inflammatory effects) OnTarget->A2 A3 LDL reduction not via LDL Receptor pathway OnTarget->A3 OffTarget Potential Off-Target Issues B1 Small BP Increase (+1.2 mmHg SBP) OffTarget->B1 B2 Increased CRP (+8.6%, inflammatory marker) OffTarget->B2 A1->Paradox A2->Paradox A3->Paradox B1->Paradox B2->Paradox

The failure of this compound in the ACCELERATE outcomes trial highlights a critical lesson in drug development: favorable biomarker changes do not guarantee clinical benefit. Researchers should consider these potential explanations for the failure, which may be class-specific or compound-specific [3]:

  • On-Target Adverse Effects: The HDL particles generated by CETP inhibition are larger and cholesterol-rich, which may be less effective at promoting cholesterol efflux (a key atheroprotective function) than smaller HDL particles. Furthermore, this compound therapy increased levels of apolipoprotein C-III, a pro-inflammatory factor linked to higher cardiovascular risk [3].
  • Off-Target Adverse Effects: this compound was associated with a small but significant increase in systolic blood pressure (+1.2 mmHg) and C-reactive protein (+8.6%), suggesting potential off-target effects that could counterbalance the lipid benefits [3].
  • Mechanism of LDL Reduction: The reduction in LDL-C with this compound is not mediated by upregulation of the LDL receptor (the mechanism for statins, ezetimibe, and PCSK9 inhibitors). This may result in a less beneficial reduction in the total number of atherogenic particles, as reflected by a smaller decrease in ApoB compared to the drop in LDL-C [3].

Application Notes for Researchers

  • Clinical Trial Design: For future studies on HDL-targeting therapies, rigorous baseline and on-treatment assessment of HDL function (e.g., cholesterol efflux capacity) and lipoprotein subspecies is recommended, in addition to standard lipid level measurements.
  • Combination Therapy Rationale: Despite this compound's failure, combination therapy remains a cornerstone of lipid management. The principles of using complementary mechanisms can be applied to other drug classes, such as combining statins with ezetimibe or PCSK9 inhibitors.
  • Safety Monitoring Protocol: In trials of CETP inhibitors, implement rigorous safety monitoring for blood pressure, electrolyte balance, and markers of inflammation, even for compounds like this compound that showed a clean profile in early-phase studies.

References

Application Note: Measuring Evacetrapib Concentrations in Brain Tissue

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for determining the brain tissue concentration and pharmacokinetic parameters of the CETP inhibitor Evacetrapib in a transgenic mouse model, confirming its ability to cross the blood-brain barrier [1].

Experimental Protocol & Workflow

The experimental setup involves specific animal models, drug formulation, and a detailed timeline for sample collection to characterize this compound's distribution. The overall workflow is summarized below:

G Start Start: Animal Model Preparation A Housing & Diet C57BL/6J hCETPtg mice High-cholesterol diet Start->A B Drug Formulation This compound in Kolliphor EL & isotonic glucose A->B C Intravenous Administration Tail vein injection (40 mg/kg or 120 mg/kg) B->C D Timed Sample Collection Euthanasia at 0, 0.5, 2, 6, 12, 24 h n=4 per time point C->D E Biospecimen Collection Cardiac puncture (blood) Plasma separation Brain & liver tissue harvest D->E End End: LC/MS Analysis E->End

Animal Model Preparation [1]:

  • Model: Human CETP transgenic (hCETPtg) mice on a C57BL/6J background. Mice naturally lack CETP, making this transgenic model essential.
  • Diet: Mice were fed a standard diet until 8 weeks of age, followed by a modified Western diet with 1% cholesterol for 3-4 weeks to elevate LDL levels.
  • Housing: Standard conditions (12h light-dark cycle, 20-26°C, 40-60% humidity) with ad libitum access to food and water.

Drug Formulation & Administration [1]:

  • Formulation: this compound was first dissolved in 20% of the final volume of Kolliphor EL surfactant (using alternating cycles in an ultrasonic bath at 4°C and a hot water bath at 50°C). This was then diluted to the final volume with 80% sterile, isotonic glucose solution (50 g/L).
  • Administration: Administered via a single tail vein injection at doses of 40 mg/kg or 120 mg/kg body weight.

Sample Collection [1]:

  • Time Points: Mice were euthanized at 0, 0.5, 2, 6, 12, and 24 hours post-injection (n=4 per time point for each dose).
  • Biospecimen Collection: At each time point, blood (300-500 µL) was collected via cardiac puncture. Plasma was separated from blood. Whole brain and liver tissues were also harvested.

Key Quantitative Findings

Analysis of tissue samples provided clear evidence of brain penetration and key pharmacokinetic parameters.

Table: Key Pharmacokinetic Findings for this compound (40 mg/kg i.v.) [1]
Parameter Plasma Brain Tissue
Time to First Detection Immediate (time 0) 0.5 hours
General Concentration Trend High initial concentration, sharp decline Lower initial concentration, non-linear function over time
Key Significance Confirms systemic exposure Proof of blood-brain barrier penetration

Mechanism and Therapeutic Relevance

The rationale for this investigation is rooted in the link between cholesterol metabolism, CETP, and neurodegenerative disease. The diagram below illustrates the core hypothesis and mechanism of action.

G A High Peripheral LDL-C B Increased Alzheimer's Disease Risk A->B C CETP Activity (Plasma & Brain Astrocytes) D Transfers cholesteryl esters from HDL to LDL/VLDL C->D E Elevates LDL-C Lowers HDL-C D->E E->B F This compound G Inhibits CETP F->G J Crosses BBB F->J G->C H Lowers LDL-C Raises HDL-C G->H I Potential Reduced Dementia Risk H->I J->I K Sustained Cognition Exceptional Longevity L Genetic CETP Deficiency L->K

  • Therapeutic Rationale: Epidemiological studies link lower CETP activity with sustained cognitive performance during aging, exceptional longevity, and a reduced risk of Alzheimer's disease [1]. Furthermore, a 2024 Mendelian randomization analysis indicated that genetically lower CETP concentration is associated with a lower risk of Lewy body dementia and Parkinson's dementia, with effects most pronounced in APOE-ε4 carriers [2].
  • Mechanism of Action: CETP mediates the transfer of cholesteryl esters from HDL to LDL and VLDL, raising atherogenic LDL-C levels [1]. This compound inhibits CETP, thereby lowering LDL-C and raising HDL-C [3]. Its penetration into the brain, as demonstrated in this protocol, suggests it could modulate CETP activity within the central nervous system, potentially correcting cholesterol dysregulation associated with dementia [1] [2].

Conclusion

This protocol confirms that the CETP inhibitor This compound successfully crosses the blood-brain barrier and is detectable in mouse brain tissue shortly after intravenous administration [1]. This characteristic, combined with its favorable safety profile and proven lipid-modulating effects, positions this compound as a strong candidate for repurposing in the treatment of Alzheimer's disease and other dementias linked to cholesterol metabolism [1] [2]. The provided detailed methodology enables researchers to replicate these critical findings.

References

Comprehensive Application Notes and Protocols for Evacetrapib Population Pharmacokinetic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Evacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that demonstrates significant lipid-modifying effects by increasing high-density lipoprotein cholesterol (HDL-C) by 87% and decreasing low-density lipoprotein cholesterol (LDL-C) by 29% at the 600 mg dose level according to clinical studies. The pharmacokinetic profile of this compound is characterized by a time to peak concentration (Tmax) of 4-6 hours and a terminal half-life ranging from 24-44 hours, with steady-state concentrations achieved after approximately 10 days of repeated dosing. Population pharmacokinetic (PopPK) modeling represents a critical methodology for understanding the factors that contribute to variability in drug exposure and response, thereby supporting optimized dosing strategies for diverse patient populations. Unlike traditional pharmacokinetic approaches that require rich sampling designs, PopPK utilizes nonlinear mixed-effects models that can accommodate sparse data collected during routine clinical care, making it particularly valuable for studying drug behavior in real-world patient populations [1].

The development of a PopPK model for this compound enables researchers to quantify inter-individual variability in pharmacokinetic parameters and identify patient-specific factors that influence drug exposure. This approach aligns with the broader goals of precision medicine by facilitating tailored dosing recommendations based on individual patient characteristics. The regulatory acceptance of population approaches continues to grow, with health authorities recognizing their utility in supporting drug labeling claims and dosing recommendations across special populations. For this compound specifically, understanding the population pharmacokinetics is essential for optimizing trial designs and potentially identifying subpopulations that may benefit from dose adjustments [2] [3].

Data Collection Methods

Data Assembly and Handling
  • Source Data Compilation: Population pharmacokinetic analysis for this compound should incorporate data from all available clinical studies, including single ascending dose, multiple ascending dose, and phase 2/3 trials in both healthy volunteers and patient populations. The dataset must include accurate dosing records (dose amount, frequency, and duration), precise sampling times, and demographic information for each subject. Particular attention should be paid to documenting meal effects as this compound is administered with a low-fat meal, which may influence its absorption profile. Data should be scrutinized through graphical assessment before modeling to identify potential problems such as transcription errors or implausible values that could adversely impact model development [1].

  • Handling Below Quantification Limits: All analytical methods have a lower limit of quantification (LLOQ) below which concentrations cannot be reliably measured. For this compound, the LLOQ was established at 1 ng/mL using a validated LC/MS/MS method. Samples below this limit should be appropriately flagged in the dataset. Research indicates that imputation methods such as setting BLQ values to zero or LLOQ/2 produce biased results; therefore, preferred approaches include maximum likelihood-based methods that account for the censored nature of these observations or omission with justification when the percentage of BLQ samples is small (<5-10%) and randomly distributed across the pharmacokinetic profile [1].

Bioanalytic Methods and Validation

The bioanalytical method for quantifying this compound concentrations employs liquid chromatography with tandem mass spectrometry (LC/MS/MS) with solid phase extraction using an anion exchange sorbent at basic pH. The method utilizes isotope-labelled drug (this compound-13CD3) as an internal standard to ensure accuracy and precision. During validation, the interassay accuracy ranged from -6.0% to 6.2% relative error, while interassay precision ranged from 2.1% to 7.8% relative standard deviation, meeting pre-specified acceptance criteria for bioanalytical method validation. This validated method provides the foundational data for population model development, ensuring that the concentration measurements used in the modeling process are accurate, precise, and reproducible [2].

Table 1: Key Pharmacokinetic Parameters of this compound from Clinical Studies

Parameter 10 mg Dose 100 mg Dose 300 mg Dose 600 mg Dose
Cmax (ng/mL) Data not reported Data not reported Data not reported Data not reported
Tmax (h) 4-6 4-6 4-6 4-6
Half-life (h) 24-44 24-44 24-44 24-44
Time to steady-state (days) ~10 ~10 ~10 ~10
Trough CETP Inhibition 65% 84% 91%

Structural Model Development

Base Model Selection

The structural model defines the typical concentration-time course of this compound in the population. Based on its pharmacokinetic characteristics, this compound is a suitable candidate for a multi-compartmental model given its extended half-life and distribution characteristics. The appropriate number of compartments can be determined by plotting log concentration versus time and identifying distinct linear phases during the declining concentration period. For this compound, clinical data show a terminal elimination phase that is log-linear, suggesting that a two-compartment model with first-order absorption and elimination may adequately describe its pharmacokinetics. The structural model should be parameterized in terms of physiologically meaningful parameters such as clearance (CL), volume of distribution (V), and intercompartmental clearance (Q) rather than hybrid rate constants, as these parameters are more easily interpreted and compared across compounds [1].

During structural model development, several competing models should be evaluated, including one-, two-, and three-compartment models with different absorption processes (first-order, zero-order, or mixed). The model selection process should consider both statistical criteria and physiological plausibility. The final structural model should adequately describe the observed data while remaining as parsimonious as possible. For this compound, particular attention should be paid to the absorption phase, as the drug is administered orally with a low-fat meal, which may complex its absorption kinetics. The potential for enterophepatic recycling should also be investigated given the extended half-life of the compound [1].

Parameterization and Estimation
  • Clearance Parameterization: this compound clearance should be parameterized as apparent oral clearance (CL/F) since absolute bioavailability has not been determined in humans. The typical population value for CL/F should be estimated with between-subject variability implemented using an exponential error model according to the equation: CLi = TVCL × exp(ηCL,i), where CLi is the individual clearance for subject i, TVCL is the typical population clearance, and ηCL,i is the individual-specific random effect representing the deviation from the population value. This exponential error structure ensures that individual clearances remain positive and approximates a log-normal distribution for the parameter across the population [1].

  • Volume Parameterization: Similarly, the volume of distribution should be parameterized as apparent volume (V/F) and implemented with an exponential error model. For a multi-compartment model, both central and peripheral volumes (V2/F and V3/F) along with intercompartmental clearance (Q/F) should be estimated. The structural model parameters should be scaled allometrically using standard power equations (e.g., CLi = TVCL × (WTi/70)0.75) to account for expected physiological relationships between body size and pharmacokinetic parameters, which improves model stability and predictive performance [1].

Statistical Model Framework

Inter-individual Variability

The statistical model component quantifies the unexplained (random) variability in this compound concentrations within the population. Between-subject variability (BSV) accounts for differences in pharmacokinetic parameters between individuals and is typically modeled using an exponential error structure according to the equation: Pi = TVP × exp(ηP,i), where Pi is the parameter value for individual i, TVP is the typical population value, and ηP,i is a random variable following a normal distribution with mean 0 and variance ω². The magnitude of BSV is expressed as the coefficient of variation (CV%) and calculated as CV% = 100% × sqrt(exp(ω²) - 1). For this compound, BSV should be estimated for all key structural parameters, with covariance between etas evaluated using a full block matrix or diagonal structure depending on parameter correlations [1].

In addition to between-subject variability, between-occasion variability (BOV) should be considered for this compound if multiple dosing periods are available for the same subjects. BOV accounts for intra-individual variability in pharmacokinetic parameters across different dosing occasions and can be implemented by including an additional random effect for occasion. The occasion definition should be based on physiological or study design considerations rather than arbitrary time periods. For example, in this compound studies, occasions might be defined as different study periods separated by washout phases, allowing assessment of whether pharmacokinetic parameters remain consistent within subjects across different treatment periods [1].

Residual Variability
  • Additive and Proportional Error Models: The residual unexplained variability (RUV) accounts for measurement error, model misspecification, and within-subject variability. For this compound, a combined error model is typically appropriate, incorporating both proportional and additive components according to the equation: Cobs,ij = Cpred,ij × (1 + εprop,ij) + εadd,ij, where Cobs,ij is the observed concentration for individual i at time j, Cpred,ij is the model-predicted concentration, and εprop,ij and εadd,ij are the proportional and additive residual error terms, respectively. The additive component may be particularly important for handling residual variability near the LLOQ where proportional error approaches zero [1].

  • Variance Model Selection: The structure of the residual error model should be evaluated using objective function value comparisons and diagnostic plots. Alternative error models such as power models or exponential error models may also be considered if they provide a better description of the residual variability pattern. The magnitude of residual error provides important information about model performance and can help identify potential model misspecifications or data quality issues. For this compound, the residual error should be evaluated across the concentration range, with particular attention to periods of rapid concentration changes during absorption and distribution phases [1].

Table 2: Model Evaluation Criteria and Interpretation Guidelines

Evaluation Method Implementation Interpretation Guidelines
Likelihood Ratio Test Compare objective function values (OFV) between nested models ΔOFV > -3.84 (p < 0.05) for 1 degree of freedom indicates significant improvement
Akaike Information Criterion AIC = OFV + 2 × number of parameters Lower AIC suggests better model balancing fit and complexity
Bayesian Information Criterion BIC = OFV + log(N) × number of parameters ΔBIC > 6 indicates "strong evidence" for better model
Visual Predictive Check Simulate 1000 datasets using final model and compare with observations <10% of observed data points outside 90% prediction interval indicates adequate predictive performance

Covariate Model Development

Covariate Selection and Assessment

Covariate model development aims to explain variability in this compound pharmacokinetics by identifying patient characteristics that systematically influence drug exposure. The pre-specified covariates for evaluation should include demographic factors (age, weight, sex, race), physiological measures (renal and hepatic function), and concomitant medications (particularly statins, as this compound is often co-administered with atorvastatin). The covariate search should follow a stepwise procedure with forward inclusion (α = 0.05) followed by backward elimination (α = 0.01) to ensure only statistically significant and clinically relevant relationships are retained in the final model. Continuous covariates should be tested using power models (e.g., CLi = TVCL × (WTi/70)θWT), while categorical covariates can be implemented using proportional shift models (e.g., CLi = TVCL × θSEX if female) [1].

For this compound, particular attention should be paid to potential drug-drug interactions with statins, as combination therapy is a likely clinical use scenario. Clinical studies have demonstrated that co-administration of this compound with atorvastatin does not produce any clinically significant pharmacokinetic interactions, but this should be formally evaluated in the population model. Additionally, body size relationships should be implemented using allometric scaling with fixed exponents (0.75 for clearance parameters, 1 for volumes) before conducting the covariate search, as this provides a physiologically based foundation for understanding remaining variability. This approach reduces the likelihood of identifying spurious relationships and improves model stability [3].

Covariate Model Implementation
  • Continuous Covariates: For continuous covariates such as body weight, age, or renal function, relationships should be centered around a typical value (e.g., median or population mean) to improve parameter estimability. The functional form of continuous covariate relationships should be evaluated using visual assessment of empirical Bayesian estimates versus covariate values, which can help identify linear, power, or more complex relationships. For this compound, body weight has been shown to influence the volume of distribution, with heavier subjects exhibiting larger distribution volumes. All continuous covariate relationships should be checked for potential nonlinearities using generalized additive modeling or step functions if simple power models provide inadequate descriptions of the relationship [1].

  • Categorical Covariates: For categorical covariates such as sex, race, or presence of concomitant medications, the effect should be parameterized as a fractional change from the reference category. The reference category should be selected based on clinical relevance (e.g., male for sex, white for race) to facilitate interpretation. The statistical significance of categorical covariates should be assessed using the likelihood ratio test, with clinical relevance determined by the magnitude of parameter change and potential impact on dosing recommendations. For this compound, studies in Japanese populations have demonstrated similar pharmacokinetics to other racial groups, supporting the absence of a significant race effect in the covariate model [3].

Model Evaluation Techniques

Qualification and Validation

Model evaluation is a critical step in ensuring the population pharmacokinetic model for this compound is robust, stable, and predictive. The internal validation process should include bootstrap evaluation, visual predictive checks, and case deletion diagnostics. For bootstrap evaluation, at least 1000 resampled datasets should be generated by sampling with replacement from the original dataset, and the final model should be fitted to each bootstrap dataset. The resulting parameter estimates from the bootstrap runs should be compared with the original model estimates, with good stability demonstrated by the median bootstrap parameter values falling within ±10% of the original estimates. Additionally, the bootstrap confidence intervals should be reasonably symmetrical around the original parameter estimates, indicating minimal bias in the estimation process [1].

The visual predictive check (VPC) provides a powerful graphical method for assessing model predictive performance. For the VPC, the final model should be used to simulate 1000 datasets of the same size and design as the original dataset. The simulated concentrations are then used to generate prediction intervals (typically the 5th, 50th, and 95th percentiles) which are overlaid with the observed percentiles. A well-performing model will show the observed percentiles generally falling within the confidence intervals of the simulated percentiles across the entire time course. For this compound, VPCs should be stratified by key factors such as dose level, administration with food, and co-medication with statins to verify adequate predictive performance across these important subpopulations [1].

Diagnostic and Goodness-of-Fit Plots
  • Observation vs Prediction Plots: Goodness-of-fit should be assessed through a series of diagnostic plots including population predictions versus observations, individual predictions versus observations, conditional weighted residuals versus time and predictions. The population predictions versus observations plot should show points symmetrically distributed around the line of identity, while the individual predictions plot should demonstrate improved agreement with less bias. For this compound, particular attention should be paid to the performance in the absorption phase and during the terminal elimination phase, as these regions often present the greatest modeling challenges. Any systematic trends in the residual plots may indicate model misspecification and should be investigated through model refinement [1].

  • Parameter Distributions and Shrinkage: The distribution of empirical Bayes estimates (ETAs) should be approximately normal for each random effect parameter, with the absence of extreme outliers. The shrinkage of ETAs should be calculated to assess the reliability of individual parameter estimates and to guide the interpretation of eta-epsilon correlation plots. High shrinkage (>30-40%) indicates that the individual estimates are "shrunken" toward the population mean and may limit their utility for individual dose forecasting or covariate relationship identification. For this compound models, low to moderate shrinkage is desirable, particularly for parameters that may be important for dose individualization in clinical practice [1].

Implementation and Software

Software Options and Selection

Multiple software packages are available for population pharmacokinetic modeling, with the selection depending on factors such as user familiarity, organizational support, and regulatory acceptance. The most widely used packages include NONMEM, which has extensive historical usage and regulatory familiarity; Monolix, which provides a user-friendly interface and robust estimation algorithms; and R-based solutions such as nlmixr, which offers flexibility and integration with comprehensive statistical and graphical capabilities. For this compound population modeling, the software choice should support the complex model structures that may be required, including multiple compartments, delayed absorption, and nonlinear processes. Additionally, the software should provide comprehensive diagnostic tools and support for simulation-based model evaluation methods such as visual predictive checks [1].

Regardless of the specific software selected, the estimation method should be carefully considered. The first-order conditional estimation with interaction (FOCEI) method represents a standard approach that generally provides unbiased parameter estimates. However, newer stochastic approximation expectation-maximization (SAEM) algorithms, available in software such as Monolix, may offer advantages for complex models or problematic datasets. The estimation settings (number of iterations, tolerance, etc.) should be adjusted to ensure convergence, with multiple starting points utilized when possible to verify identification of the global rather than a local minimum of the objective function. For this compound, given its relatively straightforward pharmacokinetics, both FOCEI and SAEM methods would be expected to provide similar results [1].

Estimation Algorithms and Settings
  • Objective Function Evaluation: The model estimation process seeks to minimize the objective function value (OFV), which is proportional to -2 × log-likelihood. The OFV provides a basis for comparing nested models through the likelihood ratio test, with a decrease of 3.84 points (for 1 degree of freedom) representing a statistically significant improvement at α = 0.05. For non-nested models, information criteria such as Akaike Information Criterion (AIC = OFV + 2 × P) and Bayesian Information Criterion (BIC = OFV + log(N) × P) should be used, where P is the number of parameters and N is the number of observations. These criteria balance model fit with complexity, penalizing the addition of parameters that provide only marginal improvements in fit [1].

  • Convergence Assessment: Model convergence should be rigorously assessed through examination of covariance step output, parameter gradient values, and stability of estimates across successive iterations. The covariance matrix should be obtainable for the final model, with reasonable standard errors for all parameters (typically <50% of the parameter estimate for fixed effects). For this compound models, particular attention should be paid to the precision of intercompartmental parameters (Q and V3), which often have higher uncertainty than central compartment parameters. If convergence problems occur, potential solutions include simplifying the model, improving initial estimates, modifying the estimation method, or resolving data issues that may be contributing to instability [1].

Visualization with Graphviz

Population PK Model Structure

The following Graphviz diagram illustrates the structural model components and their relationships in this compound population pharmacokinetic modeling:

evacetrapib_pk_model This compound Population PK Model Structure cluster_inputs Inputs & Covariates cluster_pk PK Processes cluster_params PK Parameters Dose Dose Absorption Absorption Dose->Absorption Dosing Regimen Demographics Demographics CL CL Demographics->CL Body Size Vd Vd Demographics->Vd Body Composition ConcomitantMeds ConcomitantMeds Metabolism Metabolism ConcomitantMeds->Metabolism Enzyme Induction/Inhibition OrganFunction OrganFunction Excretion Excretion OrganFunction->Excretion Renal Function OrganFunction->CL Hepatic Function Concentrations Concentrations Absorption->Concentrations Ka Distribution Distribution Distribution->Concentrations Tissue Binding Metabolism->Concentrations Metabolites CL->Metabolism Vd->Distribution Ka Ka Ka->Absorption F1 F1 F1->Absorption Concentrations->Distribution Vd Concentrations->Metabolism CL Concentrations->Excretion CLrenal

Model Development Workflow

The following Graphviz diagram illustrates the systematic workflow for this compound population pharmacokinetic model development:

modeling_workflow This compound PopPK Model Development Workflow cluster_metrics Evaluation Metrics DataAssembly Data Assembly & QC BaseModel Structural Model Development DataAssembly->BaseModel BaseModelOK Base Model Adequate? BaseModel->BaseModelOK StatsModel Statistical Model Development StatsModelOK Statistical Model Adequate? StatsModel->StatsModelOK CovariateModel Covariate Model Building CovariateModelOK Covariate Model Significant? CovariateModel->CovariateModelOK ModelEvaluation Model Evaluation EvaluationOK Model Evaluation Passes? ModelEvaluation->EvaluationOK OFV Objective Function Value ModelEvaluation->OFV GoF Goodness-of-Fit Plots ModelEvaluation->GoF VPC Visual Predictive Check ModelEvaluation->VPC Bootstrap Bootstrap Validation ModelEvaluation->Bootstrap FinalModel Final Model Selection ModelApplication Model Application & Simulation FinalModel->ModelApplication BaseModelOK->BaseModel No BaseModelOK->StatsModel Yes StatsModelOK->StatsModel No StatsModelOK->CovariateModel Yes CovariateModelOK->StatsModel No Improvements CovariateModelOK->ModelEvaluation Yes EvaluationOK->CovariateModel No - Refine EvaluationOK->FinalModel Yes

Conclusion

The population pharmacokinetic modeling of this compound provides a comprehensive framework for understanding the factors that influence drug exposure and response in diverse patient populations. Through the systematic application of the methodologies described in these application notes, researchers can develop robust population models that support drug development decisions, optimize dosing strategies, and potentially inform regulatory submissions. The visualization approaches using Graphviz enhance comprehension of complex model structures and development workflows, facilitating communication across multidisciplinary teams. As the field of pharmacometrics continues to evolve, the principles outlined for this compound can be adapted to other compounds in development, contributing to more efficient and informative drug development programs.

References

Evacetrapib Blood Pressure Effects: Clinical & Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings on blood pressure effects from clinical trials and preclinical studies.

Study/Evidence Type Key Findings on Blood Pressure & Related Effects Context & Comparison with other CETP inhibitors

| ACCELERATE Trial (Clinical - Phase 3) | • Mean SBP increase: ~1 mmHg (0.9 - 1.2 mmHg) [1] [2]New hypertension: 11.4% (evacetrapib) vs. 10.1% (placebo) [1] | No significant increase in cardiovascular events; trial stopped for futility, not safety [3] [1]. | | Preclinical Studies (In vitro & Animal models) | • No blood pressure elevation in rats even at high exposure multiples [4]. • No induction of aldosterone or cortisol biosynthesis in human adrenal cells (H295R), unlike torcetrapib [4]. | Suggested that this compound lacked the off-target liabilities of torcetrapib [4]. |

Mechanisms and Comparison with Other CETP Inhibitors

The adverse vascular effects of CETP inhibitors are often linked to off-target mechanisms unrelated to CETP inhibition itself, as demonstrated in models that lack the CETP gene [5].

  • Torcetrapib: Associated with significant increases in systolic blood pressure (5.4 mmHg), elevated aldosterone, and adverse electrolyte changes, contributing to increased mortality [3] [6] [5]. Proposed mechanisms include stimulation of aldosterone synthesis and induction of vascular dysfunction through ROS-sensitive and STAT3-dependent pathways [5] [4].
  • Dalcetrapib: Showed a minimal but significant increase in systolic blood pressure (0.6 mmHg) in a large outcomes trial [3].
  • This compound: Demonstrated a minimal effect on blood pressure in clinical trials and no aldosterone-related effects in preclinical models [3] [1] [4]. Some studies suggest that even small blood pressure increases and a slight rise in C-reactive protein might have counteracted its lipid-changing benefits [2].

The diagram below illustrates the proposed mechanistic differences between these CETP inhibitors.

G cluster_off_target Off-Target Effects (CETP-Independent) CETP_Inhibitor CETP Inhibitor Torcetrapib Torcetrapib CETP_Inhibitor->Torcetrapib  Strongly Associated Dalcetrapib Dalcetrapib CETP_Inhibitor->Dalcetrapib  Weakly Associated This compound This compound CETP_Inhibitor->this compound  Not Associated Aldo Stimulates Aldosterone Synthesis BP Increased Blood Pressure Aldo->BP VSMC Vascular Smooth Muscle Dysfunction VSMC->BP ROS Increased ROS STAT3 STAT3 Pathway Activation ROS->STAT3 STAT3->VSMC Torcetrapib->Aldo Torcetrapib->VSMC Dalcetrapib->VSMC This compound->Aldo This compound->VSMC

Key Experimental Protocols for Assessment

For researchers investigating the off-target vascular effects of novel CETP inhibitors, the following methodologies from the literature can serve as a guide.

1. In Vitro Assessment of Aldosterone/Cortisol Biosynthesis

  • Objective: To screen for torcetrapib-like off-target effects on adrenal hormone production.
  • Cell Line: Human adrenal cortical carcinoma cell line (H295R) [4].
  • Protocol:
    • Culture H295R cells in DMEM/F12 medium with supplements.
    • Seed cells in 24-well plates and allow them to reach ~80% confluence.
    • Treat cells with the test CETP inhibitor (this compound), a positive control (torcetrapib), and a vehicle control for 20 hours.
    • Extract RNA and synthesize cDNA.
    • Quantify mRNA expression of key steroidogenic enzymes CYP11B2 (aldosterone synthase) and CYP11B1 (involved in cortisol synthesis) using TaqMan real-time PCR [4].
  • Interpretation: A significant increase in CYP11B2 and CYP11B1 mRNA levels indicates activation of the aldosterone and cortisol pathways.

2. Ex Vivo Vascular Reactivity (Wire Myography)

  • Objective: To evaluate the direct impact of a compound on vascular contractility.
  • Tissue: Isolate small mesenteric arteries from rodent models (e.g., Wistar Kyoto rats) [5].
  • Protocol:
    • Mount arterial segments on a wire myograph filled with oxygenated physiological salt solution at 37°C.
    • Normalize the vessel tension to an equivalent of 100 mmHg transmural pressure.
    • Pre-incubate vessels with the test CETP inhibitor or vehicle for a set period.
    • Generate a concentration-response curve to a vasoconstrictor agonist like phenylephrine.
    • Assess sensitivity by calculating the negative logarithm of the EC50 (pEC50) and maximum contraction (Emax) [5].
  • Interpretation: A leftward shift in the concentration-response curve (increased pEC50) indicates enhanced vasoconstriction.

3. In Vivo Blood Pressure Monitoring

  • Objective: To measure the chronic effect of a compound on systemic blood pressure.
  • Animal Model: Normocholesterolemic rats (which lack CETP) [4].
  • Protocol:
    • Administer the test CETP inhibitor, a positive control (torcetrapib), and a vehicle control to groups of animals orally for the study duration.
    • Monitor systolic blood pressure regularly using a non-invasive tail-cuff system in conscious, restrained rats.
    • Correlate blood pressure measurements with plasma drug exposure levels [4].
  • Interpretation: A significant and sustained increase in systolic blood pressure in the treatment group compared to the vehicle control indicates an off-target pressor effect.

Key Takeaways for Researchers

  • This compound's Profile: It is considered a potent and selective CETP inhibitor without the significant off-target blood pressure and aldosterone effects that characterized torcetrapib [6] [4].
  • Class Effect Nuance: Blood pressure elevation is not a universal class effect of CETP inhibition. The profile varies by compound, with this compound and anacetrapib showing minimal to no effects in later trials [3] [1].
  • Residual Risk: Despite its clean profile, this compound failed to reduce cardiovascular events in the ACCELERATE trial [3] [1]. This suggests that the lack of efficacy may be due to on-target effects of CETP inhibition itself or other factors, rather than off-target toxicity [2].

References

Evacetrapib apoC-III apoE increases atherogenic potential

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: Why did evacetrapib fail to show clinical benefit in outcomes trials despite significantly improving LDL-C and HDL-C? A: The ACCENTUATE trial revealed that while this compound improved traditional lipid markers (like LDL-C and HDL-C), it also adversely affected novel atherogenic risk factors. Specifically, it significantly increased levels of apoC-III (+50%) and apoE (+28%), proteins implicated in impaired triglyceride clearance and inflammation. It also caused an increase in hsCRP, a marker of inflammation. This combination of beneficial and detrimental effects likely contributed to the lack of overall clinical benefit seen in the larger ACCELERATE outcomes trial [1].

  • Q: What is the specific atherogenic concern related to the increase in apoC-III? A: ApoC-III is a well-known inhibitor of lipoprotein lipase (LPL), the key enzyme that breaks down triglyceride-rich lipoproteins (TRLs) like VLDL and chylomicrons [2] [3]. By inhibiting LPL and the hepatic uptake of TRL remnants, elevated apoC-III levels lead to the prolonged circulation of these atherogenic particles. This is a major mechanism behind hypertriglyceridemia and increased cardiovascular disease risk [2] [3].

  • Q: How can I measure the key lipid and apolipoprotein parameters affected by this compound in my own experiments? A: The ACCENTUATE trial provides a robust methodological blueprint. The primary analyses were performed on lipid parameters, including LDL-C, HDL-C, apoB, apoA-I, Lp(a), apoC-III, and apoE. Cholesterol efflux capacity (both non-ABCA1-mediated and ABCA1-mediated) was also assessed, along with the inflammatory marker high-sensitivity C-reactive protein (hsCRP) [1].

This compound's Effects on Lipid Parameters (ACCENTUATE Trial Data)

The following table summarizes the key quantitative changes in lipid factors observed in the ACCENTUATE trial, providing a clear comparison of this compound's effects against other lipid-lowering strategies [1].

Lipid / Apolipoprotein Parameter This compound + Atorvastatin 40 mg Ezetimibe + Atorvastatin 40 mg Atorvastatin 80 mg Atorvastatin 40 mg (placebo)
LDL-C -33% -27% -6% 0%
HDL-C +125% +4% +4% +2%
Apolipoprotein B (apoB) -23% -19% -7% -
Lipoprotein(a) (Lp(a)) -29% - - -
Apolipoprotein A-I (apoA-I) +46% +4% +4% +3%
Apolipoprotein C-III (apoC-III) +50% - - -
Apolipoprotein E (apoE) +28% - - -
Non-ABCA1 Efflux +53% - - -
ABCA1 Efflux +13% - - -
hsCRP Increased Lower than this compound - -

> Note: "-" indicates that a significant change was not reported or was not a primary finding for that treatment arm.

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here is a detailed methodology for the core experiments.

1. Study Design and Lipid Parameter Analysis

  • Protocol: Conduct a randomized, controlled trial. After a run-in period (e.g., 28 days on a moderate-dose statin like atorvastatin 40mg), randomize subjects into treatment groups for a set duration (e.g., 90 days). Key groups should include the drug combination (this compound + statin), a high-dose statin arm, a statin+ezetimibe arm, and a statin-only control [1].
  • Measurement: Collect blood samples at baseline and follow-up. Analyze lipid parameters (LDL-C, HDL-C, TG) using standard automated clinical chemistry analyzers. Quantify specific apolipoproteins (apoB, apoA-I, apoC-III, apoE, Lp(a)) using immunoassays [1].

2. Cholesterol Efflux Capacity Assay

  • Principle: This assay measures the ability of a patient's serum to accept cholesterol from cholesterol-laden macrophages, a key step in reverse cholesterol transport.
  • Protocol: a. Culture and differentiate macrophage cell lines (e.g., J774 or THP-1 cells). b. Load cells with radiolabeled cholesterol (e.g., ³H-cholesterol). c. Incubate the labeled cells with the patient's serum or HDL fraction as a cholesterol acceptor. d. To measure ABCA1-specific efflux, use cells stimulated with a cAMP analog to upregulate ABCA1. The difference in efflux between stimulated and unstimulated cells represents ABCA1-mediated efflux. e. Measure radioactivity in the medium and cells to calculate the percentage of cholesterol efflux [1].

3. Inflammatory Marker Assessment (hsCRP)

  • Protocol: Use a high-sensitivity assay (e.g., immunoturbidimetric or chemiluminescent assays) on an automated clinical chemistry analyzer to measure serum levels of high-sensitivity C-reactive protein (hsCRP). This provides a sensitive measure of systemic inflammation [1].

Pathway Visualization: this compound's Dual Effects

The following diagram, generated with Graphviz, illustrates the central paradox of this compound's mechanism of action, highlighting its simultaneous beneficial and adverse effects.

Diagram Title: this compound's Dual Effects on Lipid Metabolism

G cluster_beneficial Beneficial Effects cluster_adverse Adverse Effects This compound This compound CETP CETP Inhibition This compound->CETP HDL HDL-C ↑↑ ApoA-I ↑ Efflux Cholesterol Efflux ↑ HDL->Efflux LDL LDL-C ↓ ApoB ↓ Lp(a) ↓ ApoC3_ApoE ApoC-III ↑ ApoE ↑ Inflammation Inflammation (hsCRP ↑) ApoC3_ApoE->Inflammation LPL LPL Activity ↓ ApoC3_ApoE->LPL TRL TRL Remnant Accumulation LPL->TRL CETP->HDL CETP->LDL CETP->ApoC3_ApoE

The diagram illustrates how CETP inhibition by this compound has two major consequences. The beneficial pathway (green) shows the expected improvements in HDL, LDL, and cholesterol efflux. The adverse pathway (red) highlights the clinically problematic increases in ApoC-III and ApoE, which lead to reduced lipoprotein lipase (LPL) activity, accumulation of atherogenic triglyceride-rich lipoprotein (TRL) remnants, and increased inflammation [1] [2] [3].

References

Evacetrapib limitations in cardiovascular outcome improvement

Author: Smolecule Technical Support Team. Date: February 2026

Core Issue: Efficacy-Surrogate Marker Disconnect

The fundamental problem with evacetrapib was its failure to translate dramatic improvements in lipid surrogates into tangible clinical benefits.

Clinical Outcome Data from the ACCELERATE Trial [1] [2]

Parameter This compound Group Placebo Group P-value
Primary CV Outcome* 12.8% 12.7% p = 0.85
LDL-C Change -37% (to 55 mg/dL) +6% (to 84 mg/dL) p < 0.001
HDL-C Change +130% (to 104 mg/dL) +1.6% (to 46 mg/dL) p < 0.001
All-Cause Mortality 3.8% 4.1% p = 0.06
Systolic BP Change +0.9 mmHg - < 0.05 vs placebo
hs-CRP Change +4.6% -8% -

*Composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.

Proposed Mechanisms: On-Target & Off-Target Effects

The failure is attributed to several key mechanisms. The diagram below illustrates the proposed pathways leading to this compound's lack of efficacy.

G cluster_on_target On-Target Limitations cluster_off_target Off-Target Effects This compound This compound OnTarget On-Target Effects (CETP Inhibition) This compound->OnTarget OffTarget Off-Target Effects This compound->OffTarget A Dysfunctional HDL Generation of large, cholesterol-rich HDL particles with potentially reduced atheroprotective function OnTarget->A B Apolipoprotein Shifts Increase in Apo C-III (pro-inflammatory, impairs cholesterol efflux) Increase in Apo E OnTarget->B C LDL-C Reduction Mechanism LDL-lowering not mediated by increased LDL receptor activity; smaller reduction in Apo B particle number OnTarget->C D Blood Pressure Elevation Small but significant increase in systolic BP (~1 mmHg) OffTarget->D E Increased Inflammation Elevation of hs-CRP levels OffTarget->E Outcome No Reduction in Major Adverse Cardiovascular Events A->Outcome B->Outcome C->Outcome D->Outcome E->Outcome

The table below provides a detailed breakdown of the mechanisms and their experimental implications.

Mechanism / Limitation Description & Experimental Readout Suggested Assay/Model

| On-Target: Dysfunctional HDL | CETP inhibition generates large, cholesterol-rich HDL particles that may be less effective in cholesterol efflux and atheroprotection [3]. Assess: HDL particle size distribution (gel electrophoresis), cholesterol efflux capacity assays. | In vitro cholesterol efflux assays using macrophage cell lines; characterization of HDL subfractions from patient plasma. | | On-Target: Apo C-III Enrichment | this compound increased Apo C-III levels. Apo C-III is pro-inflammatory, impairs HDL function, and is linked to increased CVD risk [3]. Assess: Apo C-III and Apo E levels in plasma via ELISA or mass spectrometry. | ELISA-based quantification of apolipoproteins from clinical trial plasma samples; study of inflammatory marker expression in endothelial cells. | | On-Target: LDL Reduction Mechanism | The LDL-C reduction was not mediated by upregulated LDL receptor activity (the mechanism for statins, ezetimibe). This may result in a less beneficial atherogenic particle profile [3]. Assess: Apo B levels (only 15% reduction vs 37% LDL-C), LDL receptor activity in hepatocyte models. | Compare Apo B/Apo A1 ratios; use hepatocyte cell models to measure LDL receptor expression and activity. | | Off-Target: Blood Pressure | A small but significant increase in systolic BP was observed, a class-effect concern first seen with torcetrapib [1] [4]. Assess: Ambulatory BP monitoring in clinical trials; in vitro steroidogenesis assays. | H295R adrenal cell line to measure aldosterone and cortisol biosynthesis in response to drug treatment [5]. | | Off-Target: Inflammation | this compound increased high-sensitivity C-reactive protein (hs-CRP), suggesting a pro-inflammatory effect that may counteract lipid benefits [3] [1]. Assess: Serial measurements of hs-CRP and other inflammatory cytokines (e.g., IL-6) in patient plasma. | Multiplex cytokine assays on patient serum; study of adhesion molecule expression in endothelial cell models. |

Troubleshooting Guide & FAQs for Researchers

Frequently Asked Questions

  • Q: The preclinical and genetic data strongly supported CETP inhibition as a strategy. Why did the clinical trial fail?

    • A: While genetic CETP deficiency is protective, pharmacological inhibition in patients with established atherosclerosis may not fully replicate this. The resulting HDL particles may be dysfunctional, and the lipid changes may not favorably impact the complex inflammatory disease environment in high-risk patients [6] [3].
  • Q: Are all CETP inhibitors considered a failed drug class?

    • A: Not necessarily. The results are compound-specific. Torcetrapib had severe off-target toxicity, dalcetrapib was less potent, and this compound lacked efficacy. However, anacetrapib showed a modest cardiovascular benefit in the REVEAL trial, and newer agents like obicetrapib are under investigation. Obicetrapib shows a more favorable lipid-lowering profile (including Lp(a) reduction) and a good safety signal in early studies, suggesting the class may still have potential [7] [3] [8].
  • Q: What is the key takeaway for our future drug development programs?

    • A: This case underscores the critical importance of conducting large, definitive outcomes trials. Relying solely on biomarker surrogates like HDL-C and LDL-C can be misleading. Comprehensive assessment of lipoprotein functionality, particle number, and off-target effects on pathways like blood pressure and inflammation is essential early in development.

Experimental Troubleshooting Guide

Problem Potential Root Cause Suggested Action
Lack of efficacy in animal model of atherosclerosis The drug may be generating dysfunctional HDL; the model may not recapitulate human lipid metabolism. Characterize the functionality of HDL from treated animals using cholesterol efflux assays. Confirm the model is responsive to other lipid-lowering therapies.
Observed BP elevation in toxicology studies Compound may have off-target activity on adrenal steroid synthesis (a torcetrapib-like effect). Immediately test the compound in the H295R cell assay for aldosterone/cortisol production [5].
Inconsistent LDL-C lowering across species Differences in CETP expression and lipid metabolism between pre-clinical species and humans. Use transgenic models expressing human CETP. Prioritize compounds with a clean off-target profile and a potent, consistent lipid effect.

Conclusion

References

optimizing Evacetrapib dosing for lipid modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Characteristics

Evacetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [1]. CETP facilitates the exchange of cholesteryl esters from anti-atherogenic High-Density Lipoproteins (HDL) for triglycerides from pro-atherogenic Low-Density Lipoproteins (LDL) and Very Low-Density Lipoproteins (VLDL). By inhibiting this transfer, this compound significantly increases HDL-C and reduces LDL-C levels [2].

A critical feature of this compound is its improved safety profile compared to the first-generation CETP inhibitor, Torcetrapib. Preclinical studies confirmed that this compound does not induce aldosterone or cortisol biosynthesis and causes no significant elevation in blood pressure, separating it from the off-target liabilities that halted Torcetrapib's development [1].

The following diagram illustrates the mechanism and key properties of this compound.

G CETP CETP Protein NormalPath Normal Lipid Transfer (Cholesteryl Esters from HDL to LDL) CETP->NormalPath InhibitedPath Inhibition of Lipid Transfer (By this compound) Outcome1 Increased HDL-C (Good Cholesterol) InhibitedPath->Outcome1 Outcome2 Decreased LDL-C (Bad Cholesterol) Safety Key Safety Profile SafetyNote No blood pressure elevation No induction of aldosterone/cortisol Safety->SafetyNote This compound This compound This compound->InhibitedPath Binds to Inhibitedrapib Inhibitedrapib Inhibitedrapib->Outcome2

Quantitative Lipid-Modulating Effects

The efficacy of this compound, both as monotherapy and in combination with statins, has been quantified in multiple clinical trials. The tables below summarize the percent changes in key lipid parameters.

Table 1: this compound Monotherapy (12-week study) [3]

Dosage LDL-C Reduction HDL-C Increase
30 mg -13.6% +53.6%
100 mg -22.3% +94.6%
500 mg -35.9% +128.8%
Placebo +3.9% -3.0%

Table 2: this compound (100 mg) in Combination with Statins [3]

Statin Therapy LDL-C Reduction HDL-C Increase
+ Atorvastatin 20 mg -47.6% +79.9%
+ Simvastatin 40 mg -46.1% +86.6%
+ Rosuvastatin 10 mg -52.3% +94.0%

A 2025 network meta-analysis further confirmed that combinations of CETP inhibitors with statins are highly effective. For instance, Rosuvastatin + this compound was identified as the leading regimen for reducing triglycerides (MD: -31.70 mg/dL) [4].

Experimental Protocols & Key Findings

Clinical Trial: Dose-Ranging and Combination Therapy

This foundational study provides a robust protocol for evaluating this compound's efficacy and safety [3].

  • Objective: To characterize the efficacy, safety, and tolerability of this compound as monotherapy or in combination with common statins.
  • Study Design: Randomized, blinded, parallel, placebo-controlled trial.
  • Population: 398 adults with dyslipidemia (high LDL-C or low HDL-C) after a dietary lead-in period. Key exclusions included clinical atherosclerosis, hypertension, and uncontrolled diabetes.
  • Intervention:
    • Monotherapy: this compound (30 mg, 100 mg, 500 mg) or placebo.
    • Combination: this compound (100 mg) added to stable doses of simvastatin 40 mg, atorvastatin 20 mg, or rosuvastatin 10 mg.
  • Duration: 12 weeks.
  • Primary Endpoints: Percent change from baseline in HDL-C and LDL-C.
  • Key Safety Monitoring: Blood pressure, aldosterone, cortisol, electrolytes, and standard adverse events.
Preclinical Protocol: Brain Penetration Study

This study is crucial for researchers investigating this compound's potential application in neurological diseases like Alzheimer's [2].

  • Objective: To determine if this compound crosses the blood-brain barrier.
  • Model: CETP transgenic mice (hCETPtg) on a C57BL/6J background.
  • Formulation: this compound was solubilized in 20% Kolliphor EL, with 80% isotonic glucose solution.
  • Dosing: Single intravenous injection via tail vein at 40 mg/kg and 120 mg/kg body weight.
  • Sample Collection: Mice (n=48) were euthanized at 0, 0.5, 2, 6, 12, and 24 hours post-injection. Blood (for plasma), liver, and brain tissue were collected.
  • Analysis: Pharmacokinetic parameters of this compound were characterized in all tissues.
  • Finding: this compound was detected in brain tissue within 0.5 hours of injection, confirming it can cross the blood-brain barrier.

The workflow for this preclinical study can be visualized as follows:

G Start hCETPtg Mice A Formulate this compound (20% Kolliphor EL, 80% Glucose) Start->A B Single IV Injection (40 mg/kg or 120 mg/kg) A->B C Tissue Collection at Time Points (0, 0.5, 2, 6, 12, 24 h) B->C D Analyze this compound PK in Plasma, Liver, and Brain C->D E Result: Detected in Brain D->E

Drug-Drug Interaction (DDI) Profile

Understanding this compound's DDI potential is critical for clinical protocol design. The following table summarizes key findings.

Table 3: this compound Drug-Drug Interaction Profile [5] [6]

Interaction Type Finding & Clinical Relevance
This compound as a Perpetrator (Effect on other drugs) In vitro, it inhibited multiple CYPs. However, clinical studies showed only weak effects and no clinically important DDIs are expected [5].
Impact on Simvastatin (CYP3A4 substrate) This compound (100 mg) increased simvastatin exposure (AUC) by a factor of 1.25. This was not considered clinically significant, and no dose adjustment is warranted [5].
This compound as a Victim (Effect of other drugs on this compound) This compound is primarily metabolized by CYP3A. Co-administration with the strong CYP3A inhibitor ketoconazole increased this compound exposure (AUC) by 2.37-fold. Despite this, the modest increase and its wide safety margin suggest a low likelihood of clinically relevant DDI [6].

Frequently Asked Questions for Troubleshooting

  • Does this compound cause the same blood pressure issues as Torcetrapib? No. Preclinical and clinical studies have specifically shown that this compound does not increase blood pressure or induce aldosterone and cortisol synthesis, which were the off-target effects linked to Torcetrapib [1] [3].

  • What is the evidence for this compound's dose-dependent efficacy? Clinical data is clear. As shown in Table 1, monotherapy with this compound from 30 mg to 500 mg produces a graduated, dose-dependent increase in HDL-C (from 54% to 129%) and a dose-dependent reduction in LDL-C (from -14% to -36%) [3] [7].

  • Can this compound be combined with statins, and is the interaction significant? Yes, it can be effectively combined with common statins like atorvastatin, simvastatin, and rosuvastatin. The interaction is not considered clinically significant for efficacy or safety. This compound causes only a minimal increase in simvastatin exposure, with no increase in muscular or hepatic adverse events [5] [3].

  • Does this compound enter the brain? Yes, a 2023 preclinical study in transgenic mice confirmed that this compound crosses the blood-brain barrier and is detectable in brain tissue. This is an important consideration for researchers exploring its potential repurposing for neurological conditions [2].

References

Efficacy Comparison: Evacetrapib vs. Ezetimibe

Author: Smolecule Technical Support Team. Date: February 2026

Lipid Parameter Evacetrapib + Atorvastatin 40 mg Ezetimibe + Atorvastatin 40 mg Atorvastatin 40 mg alone (Placebo)
LDL-C (% Change) -33% [1] -27% [1] 0% (reference) [1]
HDL-C (% Change) +125% [1] Minimal change (not significant vs. other groups) [1] Minimal change (reference) [1]
Apolipoprotein B (ApoB) (% Change) -23% [1] -19% [1] -
Lipoprotein(a) [Lp(a)] (% Change) -29% [1] Minimal change (not significant vs. other groups) [1] -
Apolipoprotein A-I (% Change) +46% [1] Minimal change (not significant vs. other groups) [1] -
Non-HDL-C (% Change) Information not available in search results Information not available in search results -
Triglycerides (% Change) Information not available in search results Information not available in search results -

> Note on clinical outcomes: Despite its potent lipid-altering effects, the development of this compound was discontinued after the large ACCELERATE outcomes trial failed to show a reduction in major cardiovascular events [1] [2].

Mechanisms of Action

The two drugs work through entirely different pathways to lower cholesterol, as illustrated below.

G cluster_0 This compound Mechanism cluster_1 Ezetimibe Mechanism Liver Liver LDL_C ↓ LDL-C Liver->LDL_C Increased clearance from blood Intestine Intestine Plasma Plasma CETP Cholesteryl Ester Transfer Protein (CETP) HDL_C ↑ HDL-C CETP->HDL_C Blocked transfer CETP->LDL_C Blocked transfer This compound This compound (CETP Inhibitor) This compound->CETP  Inhibits NPC1L1 NPC1L1 Transporter (in Intestine) Intestine_Cholesterol Cholesterol in Enterocyte NPC1L1->Intestine_Cholesterol Blocked absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1  Inhibits Dietary_Cholesterol Dietary Cholesterol Dietary_Cholesterol->Intestine_Cholesterol Intestine_Cholesterol->Liver Less cholesterol delivered

Experimental Protocol Overview

The primary data in the table above comes from the ACCENTUATE trial, a randomized, double-blind, placebo-controlled study designed to directly compare the efficacy of different lipid-lowering strategies [1].

  • Patient Population: 366 high-vascular risk patients with atherosclerotic cardiovascular disease (ASCVD) and/or diabetes, already treated with atorvastatin 40 mg/day.
  • Run-in Period: All patients received atorvastatin 40 mg for 28 days prior to randomization to stabilize baseline levels.
  • Intervention & Duration: Patients were randomized to one of four groups for 90 days:
    • Atorvastatin 40 mg + this compound 130 mg
    • Atorvastatin 80 mg
    • Atorvastatin 40 mg + Ezetimibe 10 mg
    • Atorvastatin 40 mg + Placebo
  • Primary Measurements: The percent change from baseline in LDL-C (measured by β-quantification) was the primary efficacy measure. Other lipid parameters (HDL-C, ApoB, Lp(a), etc.) were also measured, along with safety and tolerability [1].

Conclusion for Researchers

  • For Maximum LDL-C Reduction: this compound is more effective than ezetimibe as an add-on to moderate-dose statin therapy [1].
  • For a Broader Lipid & Lipoprotein Effect: this compound has a multi-faceted impact, significantly lowering Lp(a) and raising HDL-C and ApoA-I, which ezetimibe does not [1].
  • Critical Consideration: The potent lipid effects of CETP inhibition with this compound did not translate into a clinical benefit in cardiovascular outcomes trials, highlighting the complex relationship between lipid modulation and atherogenesis [1].

References

Evacetrapib ACCELERATE trial cardiovascular outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Trial Protocol and Post-Hoc Analysis

For researchers seeking to understand the experimental context, here are the key methodological details and subsequent investigations into the trial's failure.

1. ACCELERATE Trial Design

  • Objective: To determine if evacetrapib, added to standard medical therapy, reduces major adverse cardiovascular events in high-risk patients [1] [2].
  • Study Type: Multicenter, randomized, double-blind, placebo-controlled Phase 3 trial [2].
  • Population: 12,092 patients with high-risk vascular disease (e.g., history of acute coronary syndrome, cerebrovascular disease, peripheral arterial disease, or diabetes with coronary artery disease) [1] [2].
  • Intervention: this compound 130 mg daily versus matching placebo [1] [2].
  • Follow-up: The trial was terminated early for futility after a median follow-up of 26 months [3] [2].
  • Primary Endpoint: Time to first occurrence of the composite of death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina [2].

2. Analysis of Failure: Beyond Lipid Numbers The disconnect between lipid changes and clinical outcomes has been extensively analyzed. The flowchart below summarizes the leading hypotheses for this compound's lack of efficacy.

G Start This compound Efficacy Paradox A Favorable Lipid Changes Start->A B No Reduction in CVD Events Start->B C Proposed Explanations for Failure A->C B->C D1 On-Target Effects (Dysfunctional HDL) C->D1 D2 Off-Target Effects C->D2 D1_1 ↑ Larger, cholesterol-rich HDL particles may be less atheroprotective D1->D1_1 D1_2 ↑ ApoC-III levels (Impaired cholesterol efflux, pro-inflammatory) D1->D1_2 D2_1 ↑ Systolic Blood Pressure (+1.2 mmHg) D2->D2_1 D2_2 ↑ C-reactive Protein (+8.6%, pro-inflammatory) D2->D2_2

The hypotheses illustrated above are detailed further:

  • On-Target Adverse Effects: The HDL raised by this compound may have been dysfunctional and less protective.
    • It increased the proportion of larger, cholesterol-rich HDL particles, which are thought to be less effective at promoting cholesterol efflux and may even be less atheroprotective than smaller, denser HDL particles [3].
    • This compound administration led to an increase in apolipoprotein C-III (ApoC-III). Elevated ApoC-III levels are linked to higher cardiovascular risk, impaired cholesterol efflux capacity of HDL, and direct pro-inflammatory effects on the arterial wall [3].
  • Off-Target Adverse Effects: this compound was associated with small but potentially significant undesirable changes.
    • A slight increase in systolic blood pressure (~1.2 mmHg) was observed, which may be linked to increased aldosterone biosynthesis, a class-effect concern first seen with torcetrapib [3].
    • An increase in high-sensitivity C-reactive protein (hs-CRP) by 4.6-8.6% was noted, suggesting a pro-inflammatory state that could counteract anti-atherosclerotic benefits [3] [1].

Comparison with Other CETP Inhibitors

The fate of this compound can be better understood in the context of the entire CETP inhibitor class. The table below compares the four major compounds that reached Phase 3 trials.

CETP Inhibitor Lipid Effects (vs. Placebo) Key Clinical Outcomes (vs. Placebo) Status & Reason for Halt

| Torcetrapib | HDL-C: ↑ 52% to 72% LDL-C: ↓ 20% to 25% | ↑ Major CV Events & Mortality | Discontinued: Off-target toxicity (↑ BP, ↑ aldosterone) [3] [4] | | Dalcetrapib | HDL-C: ↑ 29% to 40% LDL-C: ↓ ~0% to 7% | No CV Benefit | Discontinued for Futility [3] [4] | | This compound | HDL-C: ↑ 130% to 133% LDL-C: ↓ 31% to 37% | No CV Benefit | Discontinued for Futility [3] [4] [1] | | Anacetrapib | HDL-C: ↑ 104% to 138% LDL-C: ↓ 17% to 40% | ↓ Major CV Events (RR 0.91) | Development halted despite positive outcome; likely due to tissue accumulation [3] [4] |

A 2021 Mendelian randomization study suggested that the failure of this compound and others may be compound-related rather than a failure of the CETP target itself [4]. Genetic evidence predicts that on-target CETP inhibition should lower the risk of coronary heart disease. The negative outcomes in trials are likely due to the specific off-target effects of each drug, as seen with torcetrapib (blood pressure) and potentially this compound (inflammation), or insufficient efficacy, as with dalcetrapib [4].

Interpretation for Drug Development

The ACCELERATE trial and the story of CETP inhibition offer critical lessons:

  • Moving Beyond HDL Quantity: The field has shifted focus from simply raising HDL-cholesterol levels to improving HDL functionality (e.g., cholesterol efflux capacity) [5].
  • Comprehensive Risk Assessment: Drug development must look beyond potent effects on primary biomarkers and carefully screen for even minor off-target effects that could negate clinical benefits [3].
  • The Anacetrapib Paradox: The success of anacetrapib in the REVEAL trial suggests CETP inhibition can work, but its development was still abandoned, partly due to its long-term accumulation in adipose tissue [3] [4].

References

Lipid Parameter Comparison in the ACCENTUATE Trial

Author: Smolecule Technical Support Team. Date: February 2026

Lipid Parameter Atorvastatin 40 mg + Evacetrapib 130 mg Atorvastatin 40 mg + Ezetimibe 10 mg Atorvastatin 80 mg Atorvastatin 40 mg + Placebo
LDL-C −33% [1] [2] −27% [1] −6% [1] 0% (Reference group) [1]
HDL-C +125% [1] [2] +3% [1] +2% [1] +1% (Reference group) [1]
Apolipoprotein B (ApoB) −23% [1] −19% [1] −7% [1] Information missing
Lipoprotein(a) (Lp(a)) −29% [1] +3% [1] +4% [1] +2% (Reference group) [1]
Apolipoprotein A-I (ApoA-I) +46% [1] +3% [1] +2% [1] +1% (Reference group) [1]
Apolipoprotein C-III (ApoC-III) +50% [1] +8% [1] +6% [1] +3% (Reference group) [1]
Non-ABCA1-mediated Efflux +53% [1] +4% [1] +2% [1] +1% (Reference group) [1]
ABCA1-mediated Efflux +13% [1] +1% [1] +2% [1] 0% (Reference group) [1]
hsCRP Increase (p=0.02 vs. ezetimibe) [1] Reference [1] Information missing Information missing

Experimental Protocol of the ACCENTUATE Trial

Understanding the methodology is crucial for interpreting the data.

  • Trial Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial [2].
  • Patients: 366 high-vascular risk patients with either atherosclerotic Cardiovascular Disease (ASCVD) and/or diabetes [1] [2].
  • Run-in Period: All patients were treated with atorvastatin 40 mg/day for 28 days prior to randomization to establish a stable baseline [1].
  • Intervention Groups: After the run-in, patients were randomized to one of four groups for 90 days [1]:
    • Atorvastatin 40 mg + this compound 130 mg
    • Atorvastatin 80 mg
    • Atorvastatin 40 mg + Ezetimibe 10 mg
    • Atorvastatin 40 mg + Placebo
  • Primary Measurements: The trial compared the effects of the interventions on a wide range of lipid parameters, including LDL-C, HDL-C, apolipoproteins, cholesterol efflux capacity, and inflammatory markers like high-sensitivity C-reactive protein (hsCRP) [1].

Mechanism and Interpretation of Findings

The following diagram illustrates the mechanism of CETP inhibition and the dual effects observed with this compound, which help explain its clinical outcomes.

G CETP CETP Activity HDL ↑ HDL-C ↑ ApoA-I ↑ Cholesterol Efflux CETP->HDL Leads to LDL ↓ LDL-C ↓ Lp(a) CETP->LDL Leads to This compound This compound (CETP Inhibitor) This compound->CETP Inhibits Adverse ↑ ApoC-III ↑ ApoE ↑ hsCRP This compound->Adverse Also Causes Outcome No Reduction in Cardiovascular Events HDL->Outcome Potential Benefit (Outweighed) LDL->Outcome Potential Benefit (Outweighed) Adverse->Outcome Potential Detriment

The diagram shows that this compound's inhibition of CETP has two major consequences [3]:

  • Beneficial Lipid Shifts: By blocking the transfer of cholesteryl esters from HDL to LDL particles, the drug successfully raises HDL-C and lowers LDL-C [4].
  • Atherogenic Effects: Unfortunately, treatment also led to an increase in several novel atherogenic risk factors, including [1] [3]:
    • Apolipoprotein C-III (ApoC-III): A 50% increase, which is associated with pro-inflammatory effects and impaired HDL function [1] [3].
    • High-sensitivity C-Reactive Protein (hsCRP): A significant increase, indicating a potential pro-inflammatory response [1] [3].
    • Apolipoprotein E (ApoE): A 28% increase, which has been linked to ischemic heart disease [1] [3].

These adverse effects are believed to have counteracted the benefits of LDL-C and HDL-C improvement, ultimately leading to the lack of clinical benefit in the large ACCELERATE outcomes trial [1] [3] [5].

Context Within the CETP Inhibitor Class

The ACCENTUATE and ACCELERATE trials highlight a critical lesson in drug development: favorable changes in traditional lipid levels do not guarantee clinical success.

  • The this compound Paradox: The ACCENTUATE trial precisely characterized the lipid effects that were later tested in the ACCELERATE outcomes trial. Despite a 37% reduction in LDL-C and a 131% increase in HDL-C, this compound showed no difference in cardiovascular outcomes compared to placebo [5] [6].
  • Class-Wide Challenges: this compound was the third CETP inhibitor to fail a large outcomes trial, after torcetrapib (increased events) and dalcetrapib (futility) [3] [5]. Research suggests that some adverse effects, like raising ApoC-III, may be class effects [3].
  • Future of CETP Inhibition: Despite past failures, research continues. A network meta-analysis suggested that other CETP inhibitors, particularly anacetrapib and obicetrapib combined with statins, show potent lipid-modifying effects and may still hold potential [7]. The key may lie in developing agents without the "on-target" adverse effects on apolipoproteins and inflammation.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

638.28039338 g/mol

Monoisotopic Mass

638.28039338 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51XWV9K850

Drug Indication

Treatment of hypercholesterolaemia, Treatment of hypo-high-density-lipoprotein-cholesterolaemia

Wikipedia

Evacetrapib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Suico JG, Friedrich S, Krueger KA, Zhang W. Evacetrapib at a Supratherapeutic Steady State Concentration Does Not Prolong QT in a Thorough QT/QTc Study in Healthy Participants. J Cardiovasc Pharmacol Ther. 2013 Nov 22. [Epub ahead of print] PubMed PMID: 24271137.
2: Steen DL, Cannon CP. Atherosclerosis. Effects of evacetrapib administered as monotherapy or in combination with statins. Rev Cardiovasc Med. 2012;13(1):e48-51. PubMed PMID: 22754969.
3: Nicholls SJ. Evacetrapib. Curr Cardiol Rep. 2012 Jun;14(3):245-50. doi: 10.1007/s11886-012-0252-3. Review. PubMed PMID: 22362199.
4: Mearns BM. Pharmacotherapy: Beneficial effects of evacetrapib. Nat Rev Cardiol. 2011 Nov 29;9(1):6. doi: 10.1038/nrcardio.2011.193. PubMed PMID: 22124317.
5: Nicholls SJ, Brewer HB, Kastelein JJ, Krueger KA, Wang MD, Shao M, Hu B, McErlean E, Nissen SE. Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial. JAMA. 2011 Nov 16;306(19):2099-109. doi: 10.1001/jama.2011.1649. PubMed PMID: 22089718.
6: Cao G, Beyer TP, Zhang Y, Schmidt RJ, Chen YQ, Cockerham SL, Zimmerman KM, Karathanasis SK, Cannady EA, Fields T, Mantlo NB. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. J Lipid Res. 2011 Dec;52(12):2169-76. doi: 10.1194/jlr.M018069. Epub 2011 Sep 25. PubMed PMID: 21957197; PubMed Central PMCID: PMC3220285.

Explore Compound Types